Hsd17B13-IN-19
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23FN2O4S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[(3-fluoro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C23H23FN2O4S/c1-13-14(2)31-23(26-21(28)16-8-9-18(27)17(24)12-16)20(13)22(29)25-11-10-15-6-4-5-7-19(15)30-3/h4-9,12,27H,10-11H2,1-3H3,(H,25,29)(H,26,28) |
InChI Key |
HJBDUAGEXDPCFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCCC2=CC=CC=C2OC)NC(=O)C3=CC(=C(C=C3)O)F)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of HSD17B13 Inhibitors in Hepatocytes
A Note to the Reader: Initial research indicates that "Hsd17B13-IN-19" is not a publicly documented hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitor. There is a notable absence of this compound in scientific literature, patent databases, and chemical supplier catalogs, preventing a detailed analysis of its specific mechanism of action.
Therefore, this guide will focus on a well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative example to explore the molecular mechanisms by which inhibition of HSD17B13 impacts hepatocyte function. The principles and methodologies described herein are broadly applicable to the study of other small molecule inhibitors of this enzyme.
Executive Summary
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes. Genetic studies have strongly implicated HSD17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, making it a compelling therapeutic target. Small molecule inhibitors of HSD17B13, such as BI-3231, are being developed to mimic this protective effect. This guide details the mechanism of action of HSD17B13 inhibition in hepatocytes, focusing on the biochemical and cellular consequences.
HSD17B13: The Target
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. It is localized to the surface of lipid droplets within hepatocytes.[1][2] The precise physiological substrates of HSD17B13 are still under investigation, but it has been shown to possess NAD+-dependent oxidoreductase activity towards various substrates, including steroids (e.g., estradiol) and retinoids.[3] Upregulation of HSD17B13 expression is observed in patients with NAFLD.[4]
This compound (BI-3231): A Potent and Selective Inhibitor
BI-3231 is a well-characterized, potent, and selective chemical probe for HSD17B13.[5][6] Its development has enabled detailed studies into the functional role of HSD17B13.
Quantitative Data for BI-3231
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human | 4.5 nM | Enzymatic Assay | [5] |
| Ki | Human | 1.8 nM | Enzymatic Assay | [5] |
| IC50 | Mouse | 6.3 nM | Enzymatic Assay | [5] |
| Ki | Mouse | 2.5 nM | Enzymatic Assay | [5] |
| Cellular IC50 | Human | 32 nM | Cellular Assay | [5] |
| Selectivity vs HSD17B11 | >1000-fold | Enzymatic Assay | [5] |
Mechanism of Action in Hepatocytes
The primary mechanism of action of HSD17B13 inhibitors is the direct competitive inhibition of the enzyme's catalytic activity. This leads to a cascade of downstream effects within the hepatocyte.
Direct Enzymatic Inhibition
HSD17B13 inhibitors like BI-3231 bind to the active site of the HSD17B13 enzyme, preventing the binding of its natural substrates and the cofactor NAD+.[5] This directly blocks the metabolic activity of the enzyme.
Alteration of Hepatic Lipid Metabolism
Inhibition of HSD17B13 is hypothesized to modulate hepatic lipid metabolism. While the exact substrates relevant to NAFLD pathogenesis are not fully elucidated, the enzyme's localization to lipid droplets suggests a role in lipid homeostasis. A recent study on a potent HSD17B13 inhibitor showed that it regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[7]
Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Objective: To determine the IC50 value of a test compound against HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Cofactor: NAD+
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Test compound (e.g., BI-3231)
-
Detection reagent (e.g., NAD(P)H-Glo™)[8]
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the assay plate.
-
Add the HSD17B13 enzyme to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
Cellular HSD17B13 Target Engagement Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.
Objective: To determine the cellular IC50 of a test compound.
Principle: A cellular thermal shift assay (CETSA) or a substrate-based assay in cells overexpressing HSD17B13 can be used. The following is a general protocol for a substrate-based assay.
Materials:
-
Hepatocyte cell line (e.g., Huh7 or HepG2) stably overexpressing HSD17B13
-
Cell culture medium and supplements
-
Test compound
-
Cell-permeable substrate
-
Lysis buffer
-
Detection method for the product of the enzymatic reaction (e.g., LC-MS/MS)
Procedure:
-
Plate the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Add the cell-permeable substrate and incubate for a defined period.
-
Wash the cells with PBS and lyse them.
-
Analyze the cell lysates to quantify the amount of product formed using a sensitive detection method like LC-MS/MS.
-
Determine the cellular IC50 value by plotting the product formation against the compound concentration.
Conclusion
The inhibition of HSD17B13 in hepatocytes presents a promising therapeutic strategy for NAFLD and NASH. Potent and selective inhibitors, exemplified by BI-3231, act by directly blocking the enzyme's catalytic activity. This interference with HSD17B13 function is believed to modulate hepatic lipid metabolism, potentially by downregulating lipogenic pathways such as the SREBP-1c/FAS axis. The experimental protocols outlined in this guide provide a framework for the characterization of HSD17B13 inhibitors and the elucidation of their precise mechanism of action in a physiologically relevant cellular context. Further research is needed to fully uncover all the downstream consequences of HSD17B13 inhibition in hepatocytes and to translate these findings into effective therapies for chronic liver diseases.
References
- 1. origene.com [origene.com]
- 2. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. SG11201906735RA - Hydroxysteroid 17-beta dehydrogenase 13 (hsd17b13) variants and uses thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
The Role of HSD17B13 Inhibition in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a critical regulator in hepatic lipid metabolism and a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more advanced forms of liver disease, including NASH, fibrosis, and cirrhosis.[4][5] This has spurred the development of pharmacological inhibitors targeting HSD17B13. This technical guide provides an in-depth overview of the role of HSD17B13 in lipid metabolism and the therapeutic potential of its inhibition, with a focus on the mechanism of action and preclinical evidence of inhibitors like Hsd17B13-IN-19 and its analogs.
HSD17B13: A Key Player in Hepatic Lipid Homeostasis
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[2] Its expression is significantly upregulated in the livers of patients with NAFLD.[2][6] Localized to the surface of lipid droplets within hepatocytes, HSD17B13 is believed to play a crucial role in regulating the storage and breakdown of neutral lipids.[1][3]
Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting its role in promoting lipid accumulation.[3] Mechanistically, HSD17B13 is thought to be induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[4][7] This creates a positive feedback loop that can contribute to hepatic fat accumulation.[4] Furthermore, HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde, which may also influence hepatic retinoid metabolism, a pathway increasingly linked to NAFLD pathogenesis.[3][4]
Pharmacological Inhibition of HSD17B13
The protective effects observed with genetic loss-of-function of HSD17B13 have validated it as a compelling drug target. Small molecule inhibitors and RNA interference (RNAi) therapeutics are being developed to mimic these protective effects. While specific details on "this compound" are not extensively available in public literature, data on other potent and selective HSD17B13 inhibitors, such as EP-036332, and RNAi therapeutics like rapirosiran, provide a strong rationale for this therapeutic strategy.
Mechanism of Action
Pharmacological inhibition of HSD17B13 aims to reduce its enzymatic activity, thereby preventing the accumulation of hepatic lipids and mitigating liver injury. Preclinical studies suggest that inhibition of HSD17B13 is hepatoprotective.[8] The proposed mechanisms include:
-
Alteration of Bioactive Lipid Profiles: Inhibition of HSD17B13 leads to favorable changes in the lipidome, including alterations in sphingolipids.[8]
-
Modulation of Inflammatory and Fibrotic Pathways: By reducing lipid-induced cellular stress, HSD17B13 inhibition can lead to a decrease in markers of inflammation, cytotoxic immune cell activation, cell death, and fibrosis.[8]
-
Regulation of Pyrimidine Catabolism: Recent findings suggest that the protection against liver fibrosis conferred by HSD17B13 inhibition is associated with a decrease in pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase (DPYD).[4][6]
The signaling pathway below illustrates the proposed role of HSD17B13 in lipid metabolism and the point of intervention for inhibitors.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies on HSD17B13 inhibition.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Assay Type | Substrate | Target | Potency (IC₅₀) |
|---|---|---|---|---|
| EP-036332 | Biochemical Assay | Leukotriene B4 | Recombinant HSD17B13 | Data not publicly available |
| EP-036332 | Cellular Assay | Estradiol | HEK293 expressing human HSD17B13 | Data not publicly available |
Note: Specific IC₅₀ values for EP-036332 are not yet in the public domain, but the compound is described as a potent inhibitor.
Table 2: In Vivo Efficacy of HSD17B13 Inhibition
| Model | Treatment | Duration | Key Findings |
|---|---|---|---|
| Mouse model of acute liver injury (adenoviral) | EP-037429 (prodrug of EP-036332) | Not specified | Hepatoprotective effects |
| Mouse model of chronic liver injury (CDAAHF diet) | EP-037429 (prodrug of EP-036332) | Not specified | Reduction in markers of inflammation, injury, and fibrosis |
| MASH Mouse Model | Rapirosiran (RNAi) | 6 months (2 doses) | Median reduction of 78% in liver HSD17B13 mRNA (400 mg dose)[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of HSD17B13 inhibitors.
In Vitro HSD17B13 Inhibition Assays
Objective: To determine the potency of a test compound in inhibiting HSD17B13 enzymatic activity.
Biochemical Assay:
-
Enzyme Source: Recombinantly expressed and purified human HSD17B13.
-
Substrate: Leukotriene B4.[8]
-
Procedure: a. Incubate recombinant HSD17B13 with varying concentrations of the test inhibitor. b. Initiate the enzymatic reaction by adding the substrate, Leukotriene B4, and the necessary co-factors (e.g., NAD⁺). c. Allow the reaction to proceed for a defined period at a controlled temperature. d. Quench the reaction. e. Analyze the reaction products using mass spectrometry to quantify the conversion of the substrate.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay:
-
Cell Line: HEK293 cells stably expressing human or mouse HSD17B13.[8]
-
Substrate: Estradiol.[8]
-
Procedure: a. Culture the stable cell line in appropriate media. b. Treat the cells with varying concentrations of the test inhibitor for a specified duration. c. Introduce the substrate, estradiol, to the cell culture. d. After incubation, collect the cell lysate and/or supernatant. e. Quantify the conversion of estradiol to estrone using mass spectrometry.
-
Data Analysis: Determine the cellular IC₅₀ value.
In Vivo Efficacy Studies in Mouse Models of Liver Disease
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of liver injury.
Chronic Liver Injury Model (e.g., CDAAHF diet):
-
Animal Model: C57BL/6J mice.
-
Induction of Liver Injury: Feed mice a choline-deficient, L-amino acid-defined, high-fat (CDAAHF) diet to induce NASH and fibrosis.
-
Treatment: a. Administer the test compound (e.g., a prodrug form like EP-037429) or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a defined dose and frequency.[8] b. Include a positive control group if applicable (e.g., shRNA-mediated knockdown of HSD17B13).
-
Monitoring: Monitor body weight, food intake, and clinical signs throughout the study.
-
Endpoint Analysis: a. Collect blood samples for analysis of plasma markers of liver injury (e.g., ALT, AST). b. Harvest liver tissue for: i. Histopathological analysis (H&E, Sirius Red staining) to assess steatosis, inflammation, and fibrosis. ii. Gene and protein expression analysis of markers of inflammation (e.g., TNF-α, IL-6), and fibrosis (e.g., collagen, α-SMA). iii. Transcriptomics and untargeted lipidomics to assess changes in gene expression and lipid profiles.[8]
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's multiple comparison test) to compare treatment groups.[8]
The following diagram illustrates a general experimental workflow for preclinical evaluation of an HSD17B13 inhibitor.
Conclusion
The inhibition of HSD17B13 represents a highly promising therapeutic strategy for NAFLD and NASH. The strong genetic validation for the role of HSD17B13 in the progression of chronic liver disease provides a solid foundation for the ongoing development of pharmacological inhibitors. Preclinical data on compounds like EP-036332 and RNAi therapeutics demonstrate that targeting HSD17B13 can effectively reduce liver injury, inflammation, and fibrosis. Further clinical investigation of HSD17B13 inhibitors is warranted to translate these promising preclinical findings into novel treatments for patients with chronic liver disease.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. enanta.com [enanta.com]
HSD17B13 Inhibition in Non-Alcoholic Fatty Liver Disease: A Technical Overview
Notice: This document provides a comprehensive overview of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a therapeutic target for Non-Alcoholic Fatty Liver Disease (NAFLD). It is important to note that a specific search for "Hsd17B13-IN-19" did not yield any publicly available information. Therefore, this guide focuses on the broader therapeutic strategy of HSD17B13 inhibition, drawing upon genetic evidence and preclinical data for HSD17B13 modulation.
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition with a significant risk of progression to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC).[1] Genetic studies have identified loss-of-function variants in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) that are associated with a reduced risk of NAFLD progression.[1][2] This has highlighted HSD17B13 as a promising therapeutic target. HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[3][4] Its enzymatic activity, particularly its role as a retinol dehydrogenase, is implicated in the pathogenesis of NAFLD.[5] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the genetic variants, thereby mitigating liver inflammation, fibrosis, and overall disease progression. This document outlines the mechanism of action, preclinical evidence, and potential therapeutic strategies related to HSD17B13 inhibition for the treatment of NAFLD.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[4][6] Unlike other members of this family, HSD17B13 is primarily expressed in the liver and is localized to the surface of lipid droplets within hepatocytes.[3][7]
Several key observations underscore the role of HSD17B13 in NAFLD:
-
Upregulation in NAFLD: Hepatic expression of HSD17B13 is significantly increased in patients with NAFLD.[2][3]
-
Lipid Droplet Dynamics: Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in lipid accumulation.[1]
-
Enzymatic Function: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[5] Dysregulation of retinoid metabolism is linked to NAFLD progression.
-
Genetic Protection: Loss-of-function variants of HSD17B13, such as the rs72613567 polymorphism, are associated with a reduced risk of developing NASH and advanced fibrosis.[1][8]
The precise mechanism by which HSD17B13 contributes to NAFLD is still under investigation, but it is believed to involve the modulation of hepatic lipid metabolism and potentially inflammatory signaling pathways.
Therapeutic Rationale for HSD17B13 Inhibition
The primary rationale for targeting HSD17B13 is based on human genetic data. Individuals with naturally occurring, enzymatically inactive HSD17B13 variants are protected from the severe consequences of NAFLD.[2][9] This suggests that pharmacological inhibition of HSD17B13 could be a safe and effective therapeutic strategy.
The therapeutic goals of an HSD17B13 inhibitor include:
-
Reducing hepatic steatosis.
-
Decreasing liver inflammation and hepatocyte ballooning.
-
Preventing or reversing liver fibrosis.
Small molecule inhibitors and RNA interference (RNAi) technologies are being explored as potential therapeutic modalities to target HSD17B13.[1]
Preclinical Evidence for HSD17B13 Modulation
While specific data for "this compound" is unavailable, preclinical studies involving the knockdown or inhibition of HSD17B13 have provided proof-of-concept for this therapeutic approach.
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative findings from studies investigating the effects of HSD17B13 modulation in preclinical models of NAFLD.
| Experimental Model | Intervention | Key Findings | Reference |
| High-Fat Diet (HFD)-fed mice | AAV8-shHsd17b13 (knockdown) | - Decreased serum ALT and TG levels.- Improved hepatocyte steatosis and fibrosis.- Reduced activation of hepatic stellate cells. | [6] |
| HFD-fed mice | Overexpression of HSD17B13 | - Increased liver coefficient and fasting blood glucose.- Elevated serum ALT, AST, total cholesterol, and triglycerides.- Aggravated hepatic steatosis and fibrosis. | [7] |
| Huh7 cells | HSD17B13 overexpression | - Prolonged the half-life of intracellular triglycerides. | [7] |
Experimental Protocols
This section details representative methodologies used in the preclinical evaluation of HSD17B13 modulation for NAFLD.
Animal Model of NAFLD
-
Model: Male C57BL/6 mice are typically used.
-
Induction of NAFLD: Mice are fed a high-fat diet (HFD), often containing 60% kcal from fat, for a period of 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Intervention: For knockdown studies, adeno-associated virus 8 (AAV8) carrying a short hairpin RNA (shRNA) targeting Hsd17b13 (AAV8-shHsd17b13) is administered via tail vein injection. A control group receives AAV8 with a scrambled shRNA.
-
Assessments:
-
Metabolic parameters: Body weight, food intake, and fasting blood glucose are monitored regularly.
-
Serum biochemistry: Blood samples are collected to measure levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides (TG), and total cholesterol (TC).
-
Histopathology: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and ballooning, and with Sirius Red for evaluation of fibrosis.
-
Gene and protein expression: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of genes and proteins related to lipid metabolism, inflammation, and fibrosis in liver tissue.
-
Cell-Based Assays
-
Cell Lines: Human hepatoma cell lines such as Huh7 or HepG2 are commonly used.
-
Induction of Steatosis: Cells are treated with oleic acid to induce intracellular lipid droplet accumulation.
-
Intervention: Cells are transfected with plasmids to overexpress HSD17B13 or with siRNAs to knock down its expression.
-
Assessments:
-
Lipid Accumulation: Intracellular lipid droplets are stained with Oil Red O or Bodipy and quantified by microscopy and spectrophotometry.
-
Triglyceride Half-life: Cells are pulsed with a labeled fatty acid, and the rate of triglyceride degradation is measured over time.
-
Gene Expression Analysis: The expression of genes involved in lipid metabolism is analyzed by qRT-PCR.
-
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in NAFLD
The diagram below illustrates the proposed mechanism of HSD17B13 in the progression of NAFLD.
Caption: Proposed role of HSD17B13 in NAFLD pathogenesis.
Generalized Workflow for Preclinical Evaluation of an HSD17B13 Inhibitor
The following diagram outlines a typical experimental workflow for testing the efficacy of a novel HSD17B13 inhibitor.
Caption: Preclinical workflow for an HSD17B13 inhibitor.
Conclusion and Future Directions
HSD17B13 has emerged as a compelling, genetically validated target for the treatment of NAFLD. The protective effect of loss-of-function variants strongly supports the therapeutic hypothesis that inhibiting HSD17B13 will ameliorate the progression of liver disease. Preclinical studies with HSD17B13 knockdown have shown promising results in reducing steatosis and fibrosis.
Future research should focus on:
-
The development of potent and selective small molecule inhibitors of HSD17B13.
-
Elucidation of the detailed molecular mechanisms by which HSD17B13 inhibition protects against liver injury.
-
The identification of biomarkers to monitor the efficacy of HSD17B13 inhibitors in clinical trials.
The development of HSD17B13 inhibitors represents a promising new frontier in the search for effective therapies for NAFLD and NASH.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Impact of HSD17B13 Inhibition on Hepatic Steatosis, Featuring the Well-Characterized Inhibitor BI-3231
This technical guide provides a detailed overview of the role of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in hepatic steatosis and the therapeutic potential of its inhibition. As the specific compound "Hsd17B13-IN-19" is not publicly documented, this report focuses on BI-3231 , a potent, selective, and openly available HSD17B13 inhibitor that serves as a well-characterized tool compound for studying the biological function of this enzyme.[1][2]
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17β-dehydrogenase 13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[3][4] Its expression is upregulated in the livers of patients with nonalcoholic fatty liver disease (NAFLD).[4][5] Genome-wide association studies (GWAS) have robustly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[4] This genetic validation has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. The development of small molecule inhibitors allows for the pharmacological investigation of HSD17B13's role in liver pathophysiology.[4]
Quantitative Data on HSD17B13 Inhibition by BI-3231
The following tables summarize the key quantitative data for the HSD17B13 inhibitor BI-3231, as reported in the scientific literature.
Table 1: In Vitro Potency and Selectivity of BI-3231
| Target | Assay Type | Substrate | IC50 (nM) | Reference |
| Human HSD17B13 | Biochemical | Estradiol | 25 | [1] |
| Human HSD17B13 | Biochemical | Leukotriene B4 | 28 | [1] |
| Human HSD17B1 | Biochemical | Estradiol | >50,000 | [1] |
| Human HSD17B2 | Biochemical | Estradiol | >50,000 | [1] |
Table 2: Physicochemical and Pharmacokinetic Properties of BI-3231
| Property | Value | Reference |
| Aqueous Solubility (pH 7.4) | 1 µM | [1] |
| Caco-2 Permeability (A-B) | 0.2 x 10⁻⁶ cm/s | [1] |
| Mouse Microsomal Stability (Clint) | 10 µL/min/mg | [1] |
| Human Microsomal Stability (Clint) | 2 µL/min/mg | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of HSD17B13 inhibitors are provided below.
The initial identification of HSD17B13 inhibitors like BI-3231 was achieved through high-throughput screening.[1]
-
Enzyme and Substrate Preparation : Recombinant human HSD17B13 enzyme is purified. Estradiol or leukotriene B4 (LTB4) are used as substrates, with NAD+ as a cofactor.[1]
-
Assay Principle : The enzymatic reaction involves the oxidation of the substrate by HSD17B13, which concurrently reduces NAD+ to NADH. The assay measures the rate of NADH production or the formation of the oxidized product.[1]
-
Detection Method : A common method is a coupled-enzyme luminescence assay that detects NADH (e.g., NAD-Glo assay).[6] Alternatively, mass spectrometry can be used to directly measure the conversion of the substrate to its product.[1]
-
Screening Process : A large library of chemical compounds is tested at a fixed concentration (e.g., 10 µM) to identify initial "hits" that inhibit the enzyme's activity. The percentage of inhibition relative to a control is calculated.[1]
To determine the potency of an inhibitor, a dose-response curve is generated.
-
Procedure : The enzymatic assay is performed with a fixed concentration of enzyme, substrate, and NAD+. The inhibitor is added in a series of increasing concentrations.
-
Data Analysis : The rate of the reaction at each inhibitor concentration is measured. The data are then plotted with inhibitor concentration on the x-axis and percentage of inhibition on the y-axis. A four-parameter logistical equation is used to fit the curve and calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme's activity by 50%.[2]
Cellular assays are crucial to confirm that the inhibitor is active in a more physiologically relevant environment.
-
Cell Line : A human cell line, such as HEK293, is engineered to stably express human HSD17B13.[7]
-
Assay Procedure : The cells are incubated with a known substrate of HSD17B13 (e.g., estradiol). After a set period, the cells are lysed, and the amount of the oxidized product is quantified using mass spectrometry.
-
Inhibitor Testing : To determine cellular potency, the assay is run with varying concentrations of the inhibitor, and the EC50 (half-maximal effective concentration) is calculated.
While specific in vivo data for BI-3231's effect on hepatic steatosis is not yet published, the following are common models used to evaluate HSD17B13 inhibitors.
-
Diet-Induced Obesity Models : Mice are fed a high-fat diet (HFD) or a Western diet to induce obesity, insulin resistance, and hepatic steatosis.[3]
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHFD) Model : This is a more aggressive model that induces steatohepatitis and fibrosis.[7]
-
Adenovirus-Mediated Overexpression : To study the direct effect of HSD17B13, an adenovirus carrying the human HSD17B13 gene can be injected into mice, leading to its overexpression in the liver and subsequent lipid accumulation.[8]
-
shRNA-Mediated Knockdown : To mimic the protective effect of loss-of-function mutations, short hairpin RNA (shRNA) delivered via an adeno-associated virus (AAV) can be used to specifically reduce Hsd17b13 expression in the liver of mice with diet-induced steatosis.[9]
-
Treatment and Analysis : The inhibitor is administered to the animals (e.g., orally). At the end of the study, various parameters are assessed, including body weight, liver weight, liver histology (H&E staining for steatosis, Sirius Red for fibrosis), and biochemical markers in the blood (e.g., ALT, AST). Liver tissue is also analyzed for triglyceride content and gene expression changes.[3][10]
Visualizations of Signaling Pathways and Experimental Workflows
The following diagram illustrates the proposed mechanism by which HSD17B13 contributes to hepatic lipid accumulation.
Caption: Proposed pathway of HSD17B13 in promoting hepatic steatosis and the point of inhibition by BI-3231.
This diagram outlines the typical workflow for characterizing an HSD17B13 inhibitor in vitro.
Caption: Workflow for the in vitro characterization of an HSD17B13 inhibitor.
This diagram illustrates the logical flow from HSD17B13 activity to liver injury and the protective effect of its inhibition.
Caption: Logical flow from HSD17B13 activity to liver disease and the impact of inhibition.
Conclusion
The inhibition of HSD17B13 presents a genetically validated and promising strategy for the treatment of NAFLD and NASH. The development of well-characterized chemical probes like BI-3231 is crucial for further elucidating the biological functions of HSD17B13 and for advancing therapeutic programs.[1] The data and protocols presented in this guide offer a foundational resource for researchers in the field of liver diseases and drug discovery, enabling continued investigation into the therapeutic potential of targeting HSD17B13 to mitigate hepatic steatosis and its progression.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on Hsd17B13-IN-9 and its Interaction with Genetic Variants of HSD17B13
Disclaimer: Information regarding a specific molecule designated "Hsd17B13-IN-19" is not publicly available. This document will therefore focus on a representative and publicly documented inhibitor, Hsd17B13-IN-9 , to provide a comprehensive technical guide on the inhibition of HSD17B13 and the interplay with its genetic variants.
Introduction: HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is a member of the short-chain dehydrogenases/reductases (SDR) superfamily and is implicated in hepatic lipid metabolism.[2][3] Overexpression of HSD17B13 has been observed in patients with non-alcoholic fatty liver disease (NAFLD) and is associated with increased lipid droplet size and number in hepatocytes.[1][4]
The therapeutic rationale for inhibiting HSD17B13 is strongly supported by human genetic studies.[5] Genome-wide association studies (GWAS) have identified a splice variant, rs72613567:TA, that results in a loss-of-function of the HSD17B13 protein.[1][6] Carriers of this variant are protected from the progression of simple steatosis to more severe forms of liver disease, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1] This protective effect has been observed across various etiologies of chronic liver disease.[7] Consequently, the pharmacological inhibition of HSD17B13 is being pursued as a promising therapeutic strategy to mimic this protective genetic profile.
This guide provides a technical overview of Hsd17B13-IN-9, a small molecule inhibitor of HSD17B13, and explores its interaction with the genetic variants of its target.
Quantitative Data on HSD17B13 Inhibitors
The development of small molecule inhibitors against HSD17B13 is an active area of research. Below is a summary of publicly available quantitative data for Hsd17B13-IN-9 and another well-characterized inhibitor, BI-3231, for comparative purposes.
| Compound | Target | Assay Type | Substrate | IC50 | Reference |
| Hsd17B13-IN-9 | HSD17B13 (50 nM) | Biochemical | Not Specified | 0.01 µM | [8] |
| BI-3231 | Human HSD17B13 | Biochemical | Estradiol | 1.4 µM (Initial Hit) | [9][10] |
Mechanism of Action and Signaling Pathways
HSD17B13's precise physiological substrates and role in signaling pathways are still under investigation. However, it is known to be involved in lipid and steroid metabolism.[1][2] Its expression is regulated by key transcription factors involved in lipogenesis. The proposed signaling pathway leading to HSD17B13 expression and its potential downstream effects are illustrated below.
Hsd17B13-IN-9 and other inhibitors act by binding to the HSD17B13 enzyme, thereby blocking its catalytic activity. This prevents the conversion of its substrates, such as retinol to retinaldehyde, and is hypothesized to reduce the downstream pathological consequences like increased lipid droplet accumulation and progression to inflammation and fibrosis.[1]
Interaction with Genetic Variants of HSD17B13
The primary rationale for developing HSD17B13 inhibitors is to replicate the protective phenotype observed in individuals with loss-of-function genetic variants.
-
Mimicking Protective Variants: The most studied variant, rs72613567, leads to a truncated, non-functional protein.[1][6] Pharmacological inhibition with molecules like Hsd17B13-IN-9 aims to achieve the same outcome by blocking the enzymatic activity of the wild-type protein. This is expected to confer protection against the progression of liver disease in individuals who do not carry the protective allele.
-
Interaction with Other Genetic Factors: The protective effect of the HSD17B13 rs72613567 variant has been shown to interact with other genetic risk factors for NAFLD, such as the I148M variant of PNPLA3.[6] The HSD17B13 loss-of-function allele can mitigate the increased risk of liver damage associated with the PNPLA3 risk allele.[6] This suggests that HSD17B13 inhibitors could be particularly beneficial in patient populations with a high prevalence of other genetic risk factors for liver disease.
Experimental Protocols
The discovery and validation of HSD17B13 inhibitors involve a series of in vitro and in vivo experiments.
-
Biochemical High-Throughput Screening (HTS):
-
Objective: To identify initial hit compounds that inhibit HSD17B13 enzymatic activity.
-
Methodology:
-
Purified recombinant human HSD17B13 enzyme is used.[11]
-
A known substrate, such as β-estradiol or leukotriene B4, and the cofactor NAD+ are added to the reaction mixture.[9][11]
-
Test compounds from a chemical library are added at a fixed concentration (e.g., 10 µM).[11]
-
The reaction progress is monitored by measuring the production of NADH, often through a coupled-enzyme luminescence assay (e.g., NAD-Glo), or by directly measuring the product formation using mass spectrometry.[12]
-
Compounds showing significant inhibition (e.g., >45%) are selected for further validation.[11]
-
-
-
IC50 Determination:
-
Objective: To determine the potency of hit compounds.
-
Methodology:
-
Validated hits are tested in the biochemical assay across a range of concentrations.
-
The percentage of inhibition is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is calculated.
-
-
-
Cell-Based Assays:
-
Objective: To assess the activity of inhibitors in a cellular environment.
-
Methodology:
-
A human cell line (e.g., HEK293 or HepG2) is engineered to stably express HSD17B13.
-
The cells are treated with the inhibitor at various concentrations.
-
A suitable substrate is added to the cell culture.
-
The conversion of the substrate to its product is measured, typically by LC-MS/MS analysis of the cell lysate or supernatant.
-
-
-
Animal Models of NAFLD/NASH:
-
Objective: To evaluate the therapeutic efficacy of HSD17B13 inhibitors in a disease-relevant context.
-
Methodology:
-
Rodent models that develop NAFLD/NASH, such as mice fed a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined (CDAA) diet, are used.
-
Animals are treated with the HSD17B13 inhibitor or a vehicle control over a specified period.
-
Efficacy is assessed by measuring:
-
Serum levels of liver enzymes (ALT, AST).
-
Histological analysis of liver tissue for steatosis, inflammation, and fibrosis.
-
Gene expression analysis of key markers of lipogenesis, inflammation, and fibrosis in the liver.
-
Lipidomic analysis of liver tissue to assess changes in lipid profiles.
-
-
-
The general workflow for the discovery and validation of HSD17B13 inhibitors is depicted in the following diagram.
Conclusion and Future Perspectives
The inhibition of HSD17B13 represents a genetically validated and highly promising therapeutic strategy for the treatment of chronic liver diseases, including NAFLD and NASH. Small molecule inhibitors like Hsd17B13-IN-9 are being developed to mimic the protective effects of loss-of-function genetic variants of HSD17B13. The ongoing research and clinical development of HSD17B13-targeted therapies, including small molecules and RNA interference (RNAi) approaches, hold the potential to provide a novel class of therapeutics for patients with liver disease. Future work will focus on further elucidating the precise biological functions of HSD17B13, identifying its key physiological substrates, and advancing potent and selective inhibitors through clinical trials.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. primarysourceai.substack.com [primarysourceai.substack.com]
- 6. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enanta.com [enanta.com]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-19: A Hypothetical HSD17B13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Emerging evidence has implicated HSD17B13 in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[2][3] The enzyme is involved in hepatic lipid metabolism, and its expression is often upregulated in patients with NAFLD.[2][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver disease, making it a promising therapeutic target.[5] Hsd17B13-IN-19 is a hypothetical, potent, and selective small molecule inhibitor developed for the experimental investigation of HSD17B13 function in cellular models. These application notes provide detailed protocols for the characterization of this compound in cell culture.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | This compound | Control Compound |
| Biochemical IC50 (nM) | ||
| Human HSD17B13 (retinol substrate) | 5.2 | >10,000 |
| Mouse HSD17B13 (retinol substrate) | 25.8 | >10,000 |
| Cellular Target Engagement (Huh7 cells) | ||
| Thermal Shift (ΔTm) at 10 µM | + 8.2°C | No significant shift |
| Cellular IC50 (Lipid Accumulation, Huh7 cells) (µM) | 0.5 | >50 |
Table 2: Effect of this compound on Gene Expression in Oleic Acid-Treated Huh7 Cells
| Gene | Function | Fold Change (vs. Vehicle) |
| SREBF1 (SREBP-1c) | Lipogenesis Transcription Factor | ↓ 0.6 |
| FASN (Fatty Acid Synthase) | Fatty Acid Synthesis | ↓ 0.5 |
| SCD (Stearoyl-CoA Desaturase) | Fatty Acid Desaturation | ↓ 0.7 |
| IL-6 (Interleukin 6) | Pro-inflammatory Cytokine | ↓ 0.4 |
| TNFα (Tumor Necrosis Factor alpha) | Pro-inflammatory Cytokine | ↓ 0.5 |
Experimental Protocols
Cell Culture
Objective: To maintain and prepare human hepatoma cell lines (Huh7 or HepG2) for subsequent experiments. These cell lines are suitable as they are of hepatic origin and are commonly used in lipid metabolism studies.[1][4]
Materials:
-
Huh7 or HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture Huh7 or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a suitable density.
HSD17B13 Enzymatic Activity Assay
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human HSD17B13. This assay measures the conversion of a substrate, such as retinol, to its oxidized product.[6]
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
All-trans-retinol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
DMSO (for compound dilution)
-
96-well assay plates
-
Plate reader capable of measuring NADH production (luminescence or absorbance at 340 nm)[7]
Protocol:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant HSD17B13 enzyme, and NAD+.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the all-trans-retinol substrate.
-
Monitor the production of NADH over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound directly binds to and stabilizes HSD17B13 in a cellular context.[8][9]
Materials:
-
Huh7 cells
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-HSD17B13 antibody
Protocol:
-
Treat Huh7 cells with this compound or DMSO for 1-3 hours.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 25°C.[10]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble HSD17B13 in each sample by Western blotting using an anti-HSD17B13 antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Oleic Acid-Induced Lipid Accumulation Assay
Objective: To assess the functional effect of this compound on lipid accumulation in hepatocytes, a cellular model of steatosis.[11][12]
Materials:
-
Huh7 cells
-
This compound
-
Oleic acid complexed to BSA
-
Nile Red or BODIPY 493/503 stain
-
Formaldehyde solution for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope or high-content imager
Protocol:
-
Seed Huh7 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce lipid accumulation by treating the cells with oleic acid (e.g., 400 µM) for 24 hours.[12]
-
Wash the cells with PBS and fix with formaldehyde.
-
Stain the lipid droplets with Nile Red or BODIPY and the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the total lipid droplet area or intensity per cell using image analysis software.
-
Determine the concentration-dependent effect of the inhibitor on lipid accumulation.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To investigate the effect of this compound on the expression of genes involved in lipid metabolism and inflammation.
Materials:
-
Huh7 cells treated as in the lipid accumulation assay
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (SREBF1, FASN, SCD, IL-6, TNFα) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Treat Huh7 cells with this compound and/or oleic acid as described previously.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the gene expression data using the ΔΔCt method, normalizing to the housekeeping gene.
-
Calculate the fold change in gene expression in inhibitor-treated cells compared to vehicle-treated cells.
Mandatory Visualization
Caption: Experimental workflow for the characterization of this compound.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Hsd17B13-IN-19 in a Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Hsd17B13-IN-19, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), in a mouse model of non-alcoholic fatty liver disease (NAFLD). The provided protocols and background information are intended to facilitate the design and execution of in vivo studies to assess the therapeutic potential of Hsd17B13 inhibition in the context of NAFLD and its progression to non-alcoholic steatohepatitis (NASH).
Introduction to HSD17B13 as a Therapeutic Target in NAFLD
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver (steatosis), which can progress to inflammation (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2][3] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[4][5] Elevated expression of HSD17B13 has been observed in both patients and mouse models of NAFLD.[4] Genetic studies in humans have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NAFLD and its progression to more severe liver disease, suggesting that inhibition of HSD17B13 enzymatic activity is a promising therapeutic strategy.[3][6] HSD17B13 is thought to play a role in hepatic lipid metabolism, potentially through its retinol dehydrogenase activity.[3][7] Inhibition of HSD17B13 is expected to ameliorate liver steatosis and mitigate the progression of NAFLD.
Hsd17B13 Signaling Pathway in NAFLD
The diagram below illustrates the proposed signaling pathway of HSD17B13 in the context of NAFLD and the intervention point for this compound.
Caption: Proposed HSD17B13 signaling pathway in NAFLD and the inhibitory action of this compound.
Experimental Protocol: In Vivo Evaluation of this compound in a Diet-Induced Mouse Model of NAFLD
This protocol describes the use of a high-fat diet (HFD) induced mouse model of NAFLD to assess the efficacy of this compound.
Animal Model
-
Species: C57BL/6J mice (male, 8 weeks old)
-
Rationale: C57BL/6J mice are widely used and susceptible to developing diet-induced obesity, insulin resistance, and NAFLD, mimicking key aspects of the human disease.
Diet and Induction of NAFLD
-
Control Diet: Standard chow diet (e.g., 10% kcal from fat)
-
NAFLD-Inducing Diet: High-fat diet (e.g., 45-60% kcal from fat)
-
Induction Period: Mice are fed the respective diets for 12-16 weeks to establish a NAFLD phenotype characterized by significant steatosis.
Experimental Groups
| Group | Diet | Treatment | Number of Animals (n) |
| 1 | Chow | Vehicle | 8-10 |
| 2 | High-Fat Diet | Vehicle | 8-10 |
| 3 | High-Fat Diet | This compound (Low Dose) | 8-10 |
| 4 | High-Fat Diet | This compound (High Dose) | 8-10 |
This compound Formulation and Administration
-
Formulation: this compound should be formulated in a vehicle suitable for the chosen route of administration (e.g., 0.5% carboxymethylcellulose for oral gavage). The stability and solubility of the compound in the vehicle should be confirmed.
-
Dosage: Based on preliminary in vitro potency and pharmacokinetic data, select at least two dose levels (e.g., 10 mg/kg and 30 mg/kg).
-
Route of Administration: Oral gavage (PO) or intraperitoneal (IP) injection. Oral gavage is often preferred for chronic studies.
-
Frequency: Once daily.
-
Treatment Duration: 4-8 weeks.
In-Life Monitoring
-
Body Weight: Monitored weekly.
-
Food Intake: Monitored weekly.
-
Fasting Blood Glucose and Insulin: Measured at baseline and at the end of the study to assess insulin resistance.
-
Clinical Observations: Daily monitoring for any signs of toxicity or adverse effects.
Terminal Procedures and Sample Collection
At the end of the treatment period, mice are fasted overnight before being euthanized.
-
Blood Collection: Collect blood via cardiac puncture for serum analysis.
-
Liver and Adipose Tissue Collection: Perfuse the liver with saline, then excise, weigh, and section the liver. Collect epididymal white adipose tissue and weigh.
-
One liver lobe should be fixed in 10% neutral buffered formalin for histology.
-
Other liver sections should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.
-
Endpoint Analyses
| Parameter | Method |
| Serum Analysis | |
| Alanine Aminotransferase (ALT) | Commercial colorimetric assay kit |
| Aspartate Aminotransferase (AST) | Commercial colorimetric assay kit |
| Triglycerides | Commercial colorimetric assay kit |
| Total Cholesterol | Commercial colorimetric assay kit |
| Liver Histology | |
| Steatosis, Inflammation, Ballooning | Hematoxylin and Eosin (H&E) staining |
| Fibrosis | Sirius Red or Trichrome staining |
| Lipid Accumulation | Oil Red O staining of frozen sections |
| Liver Biochemistry | |
| Triglyceride Content | Commercial colorimetric assay kit after lipid extraction |
| Cholesterol Content | Commercial colorimetric assay kit after lipid extraction |
| Gene Expression Analysis (Liver) | |
| Hsd17b13, Lipogenesis markers (Srebf1, Fasn, Acc), Inflammation markers (Tnf, Il6, Ccl2), Fibrosis markers (Col1a1, Acta2, Timp1) | Quantitative Real-Time PCR (qRT-PCR) |
| Protein Expression Analysis (Liver) | |
| HSD17B13 and other relevant proteins | Western Blotting |
Experimental Workflow
The following diagram outlines the experimental workflow for the in vivo study.
Caption: Experimental workflow for evaluating this compound in a diet-induced NAFLD mouse model.
Data Presentation: Expected Outcomes and Representative Tables
The following tables provide a template for summarizing the quantitative data expected from this study.
Table 1: In-Life Parameters and Liver Weight
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Liver Weight (g) | Liver to Body Weight Ratio (%) |
| Chow + Vehicle | |||||
| HFD + Vehicle | |||||
| HFD + Low Dose | |||||
| HFD + High Dose |
Table 2: Serum Biochemistry
| Group | ALT (U/L) | AST (U/L) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |
| Chow + Vehicle | ||||
| HFD + Vehicle | ||||
| HFD + Low Dose | ||||
| HFD + High Dose |
Table 3: Liver Lipid Content and Histological Scores
| Group | Liver Triglycerides (mg/g tissue) | Liver Cholesterol (mg/g tissue) | Steatosis Score (0-3) | Inflammation Score (0-3) | Fibrosis Stage (0-4) |
| Chow + Vehicle | |||||
| HFD + Vehicle | |||||
| HFD + Low Dose | |||||
| HFD + High Dose |
Histological scores should be determined by a blinded pathologist based on established scoring systems (e.g., NAFLD Activity Score - NAS).
Conclusion
These application notes provide a framework for the preclinical assessment of this compound in a robust and clinically relevant mouse model of NAFLD. The successful demonstration of efficacy, as evidenced by improvements in the biochemical, histological, and molecular markers of NAFLD, would provide strong support for the continued development of this compound as a novel therapeutic for this widespread liver disease.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Role of HSD17B13 in NAFLD | OriGene Technologies [sanbio.nl]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In-Vivo Studies Targeting Hsd17B13
A Note to the Researcher: Initial searches for a specific compound designated "Hsd17B13-IN-19" did not yield any publicly available information. This suggests that "this compound" may be an internal compound designation not yet in the public domain, or potentially an erroneous identifier.
However, extensive research has been conducted on targeting the 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13) protein for the treatment of liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). A prevalent and well-documented in-vivo approach involves the use of RNA interference (RNAi), specifically short hairpin RNA (shRNA) delivered via adeno-associated virus (AAV) vectors to achieve liver-specific knockdown of Hsd17B13.
This document provides detailed application notes and protocols for in-vivo studies using AAV-mediated shRNA knockdown of Hsd17B13 in murine models, based on established methodologies in the field.
Overview and Mechanism of Action
Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Elevated expression of Hsd17B13 is associated with the progression of NAFLD.[2][4] Conversely, loss-of-function variants in the HSD17B13 gene are protective against the development of NASH and cirrhosis.[1] This makes Hsd17B13 a compelling therapeutic target. The proposed mechanism of action for Hsd17B13 inhibition centers on modulating hepatic lipid and retinol metabolism, thereby preventing lipid accumulation and subsequent liver damage.[1]
The protocol outlined below utilizes an adeno-associated virus of serotype 8 (AAV8), which has a strong tropism for hepatocytes, to deliver a short hairpin RNA (shRNA) targeting Hsd17B13 mRNA. This leads to the degradation of the target mRNA and a subsequent reduction in Hsd17B13 protein levels in the liver.
Signaling Pathway
The precise signaling pathways modulated by Hsd17B13 are still under investigation. However, current research suggests its involvement in pathways regulating lipid metabolism and inflammation.
In-Vivo Study Protocol: AAV8-shHsd17b13 Administration in a Diet-Induced NAFLD Murine Model
This protocol describes the use of AAV8-mediated shRNA knockdown of Hsd17B13 in a high-fat diet (HFD)-induced mouse model of NAFLD.
Experimental Workflow
Materials
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: High-fat diet (e.g., 60% kcal from fat) and standard chow.
-
AAV Vectors:
-
AAV8-shHsd17b13 (targeting mouse Hsd17b13)
-
AAV8-shScramble (non-targeting control)
-
-
Reagents for analysis: ALT/AST assay kits, lipid quantification kits, RNA/protein extraction reagents, antibodies for Western blotting, stains for histology.
Experimental Procedure
-
Acclimatization: Acclimatize mice for at least one week upon arrival.
-
NAFLD Induction: Feed mice a high-fat diet for 6-8 weeks to induce obesity and hepatic steatosis. A control group should be fed standard chow.
-
AAV Administration:
-
Dilute AAV8-shHsd17b13 and AAV8-shScramble vectors in sterile phosphate-buffered saline (PBS).
-
Administer a single intravenous (tail vein) injection to the respective groups.
-
-
Monitoring: Monitor body weight and food intake weekly.
-
Termination and Sample Collection: At 4-6 weeks post-injection, euthanize mice and collect blood and liver tissue.
-
Perfuse the liver with PBS before collection.
-
Fix a portion of the liver in 10% neutral buffered formalin for histology.
-
Snap-freeze the remaining liver tissue in liquid nitrogen for molecular and biochemical analyses.
-
Data Presentation
Table 1: Recommended Dosage for AAV8-shRNA Administration
| Vector | Titer (vg/mL) | Dose (vg/mouse) | Route of Administration |
| AAV8-shHsd17b13 | 1 x 1013 | 2 x 1011 | Intravenous (tail vein) |
| AAV8-shScramble (Ctrl) | 1 x 1013 | 2 x 1011 | Intravenous (tail vein) |
Table 2: Key Parameters for In-Vivo Efficacy Evaluation
| Parameter | Method of Analysis | Expected Outcome with Hsd17B13 Knockdown |
| Target Engagement | ||
| Liver Hsd17b13 mRNA | qPCR | Decreased |
| Liver Hsd17B13 Protein | Western Blot / Immunohistochemistry | Decreased |
| Liver Injury Markers | ||
| Serum ALT, AST | Biochemical Assays | Decreased |
| Hepatic Steatosis | ||
| Liver Histology (H&E) | Microscopic evaluation of lipid droplets | Reduced steatosis score |
| Liver Triglyceride Content | Biochemical Quantification | Decreased |
| Hepatic Fibrosis | ||
| Liver Histology (Sirius Red) | Microscopic evaluation of collagen deposition | Reduced fibrosis score |
| Fibrosis-related gene expression | qPCR (e.g., Col1a1, Acta2, Timp1) | Decreased |
Conclusion
Targeting Hsd17B13 via AAV-mediated shRNA delivery is a robust and validated method for investigating its therapeutic potential in preclinical models of NAFLD and NASH. The protocols and data presentation formats provided herein offer a comprehensive framework for researchers to design and execute rigorous in-vivo studies. Careful consideration of appropriate controls, dosage, and a multi-faceted analytical approach are crucial for obtaining meaningful and reproducible results. As research progresses, these methodologies will be instrumental in the development of novel therapeutics for chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Hsd17B13-IN-19 solubility and preparation for laboratory use
Application Notes and Protocols for Hsd17B13 Inhibitor
Important Note: Publicly available information on a specific compound designated "Hsd17B13-IN-19" is not available at this time. The following application notes and protocols have been generated for a well-documented and structurally related Hsd17B13 inhibitor, Hsd17B13-IN-9 , and are intended to serve as a representative guide for researchers working with Hsd17B13 inhibitors.
Hsd17B13-IN-9: A Potent Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13
Hsd17B13-IN-9 is a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (Hsd17B13), an enzyme primarily expressed in the liver and associated with lipid droplets. Hsd17B13 is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), and its inhibition is a therapeutic strategy under investigation. Hsd17B13-IN-9 is a valuable tool for in vitro and cellular studies aimed at understanding the role of Hsd17B13 in liver physiology and disease.
Physicochemical and Inhibitory Properties of Hsd17B13-IN-9
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₇F₃N₂O₂S | [1] |
| Molecular Weight | 430.44 g/mol | [1] |
| CAS Number | 2576690-78-1 | [1] |
| Appearance | White to off-white solid | [1] |
| IC₅₀ | 0.01 µM (for 50 nM Hsd17B13) | [1] |
Solubility of Hsd17B13-IN-9
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (232.32 mM) | Requires sonication to fully dissolve. Use of freshly opened, anhydrous DMSO is recommended as the compound is hygroscopic. | [1] |
Experimental Protocols
Protocol 1: Preparation of Hsd17B13-IN-9 Stock Solution
This protocol describes the preparation of a high-concentration stock solution of Hsd17B13-IN-9 in DMSO, which can be further diluted for various in vitro and cell-based assays.
Materials:
-
Hsd17B13-IN-9 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibration: Allow the vial of Hsd17B13-IN-9 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of Hsd17B13-IN-9 powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For example, to prepare a 10 mM stock solution from 1 mg of Hsd17B13-IN-9 (MW: 430.44), add 232.32 µL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect from light.[1]
Stock Solution Preparation Table:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of Hsd17B13-IN-9 |
| 1 mM | 2.3232 mL |
| 5 mM | 0.4646 mL |
| 10 mM | 0.2323 mL |
Protocol 2: In Vitro Hsd17B13 Enzymatic Assay
This protocol provides a general framework for assessing the inhibitory activity of Hsd17B13-IN-9 against purified Hsd17B13 enzyme. The assay typically measures the production of NADH, a product of the enzymatic reaction.
Materials:
-
Purified recombinant Hsd17B13 enzyme
-
Hsd17B13 substrate (e.g., β-estradiol, retinol)
-
NAD⁺ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Hsd17B13-IN-9 stock solution (in DMSO)
-
NADH detection reagent (e.g., NAD/NADH-Glo™ Assay)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare assay buffer, substrate solution, and NAD⁺ solution at the desired concentrations.
-
Inhibitor Dilution: Prepare a serial dilution of Hsd17B13-IN-9 in assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Assay Reaction: a. To each well of a 384-well plate, add the diluted Hsd17B13-IN-9 or vehicle control (assay buffer with the same final DMSO concentration). b. Add the Hsd17B13 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding a mixture of the substrate and NAD⁺.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Detection: Stop the reaction and measure NADH production by adding the NADH detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of Hsd17B13-IN-9 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Hsd17B13 Inhibition Assay
This protocol outlines a general procedure to evaluate the activity of Hsd17B13-IN-9 in a cellular context, for example, in hepatocytes.
Materials:
-
Hepatocytes (e.g., HepG2, primary human hepatocytes)
-
Cell culture medium and supplements
-
Hsd17B13-IN-9 stock solution (in DMSO)
-
Cell lysis buffer
-
Assay kit for downstream analysis (e.g., ELISA for a specific biomarker, or a lipid accumulation assay)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with various concentrations of Hsd17B13-IN-9 prepared by diluting the stock solution in cell culture medium. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the cells for a desired period (e.g., 24-48 hours) to allow for cellular uptake and target engagement.
-
Cell Lysis or Assay:
-
For intracellular target analysis, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
For secreted biomarker analysis, collect the cell culture supernatant.
-
For cellular phenotype analysis (e.g., lipid accumulation), proceed with the specific staining protocol (e.g., Oil Red O staining).
-
-
Downstream Analysis: Analyze the cell lysates, supernatant, or stained cells using the appropriate method to assess the effect of Hsd17B13 inhibition.
-
Data Analysis: Quantify the results and determine the dose-dependent effect of Hsd17B13-IN-9 on the chosen cellular endpoint.
Visualizations
Hsd17B13 Signaling Pathway and Inhibition
Caption: Simplified pathway of Hsd17B13-mediated retinol metabolism and its inhibition.
Experimental Workflow: Preparation of Hsd17B13-IN-9 for In Vitro Assays
References
Application Notes and Protocols for Testing Hsd17B13-IN-19 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[3][4] This makes HSD17B13 a compelling therapeutic target for the treatment of these conditions. The inhibition of HSD17B13's enzymatic activity is a key strategy in developing novel therapeutics.[5]
HSD17B13 catalyzes the conversion of various substrates, including steroids like β-estradiol, bioactive lipids, and retinol, using NAD+ as a cofactor.[6] The development of potent and selective inhibitors, such as the well-characterized chemical probe BI-3231, allows for the detailed investigation of HSD17B13's role in liver pathophysiology.[7][8][9]
These application notes provide detailed protocols for biochemical and cell-based assays designed to test the activity of HSD17B13 inhibitors like Hsd17B13-IN-19.
Data Presentation: Inhibitor Activity
The inhibitory activity of compounds against HSD17B13 is typically determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50). The following table summarizes the activity of the representative inhibitor BI-3231 against human and mouse HSD17B13.
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | Biochemical | β-estradiol | 1 | [7][8] |
| BI-3231 | Mouse HSD17B13 | Biochemical | β-estradiol | 13-14 | [7][8] |
| Compound 1 (Screening Hit) | Human HSD17B13 | Biochemical | β-estradiol | 1400 ± 700 | [9] |
| Compound 1 (Screening Hit) | Human HSD17B13 | Biochemical | Retinol | 2400 ± 100 | [9] |
Signaling Pathway and Experimental Workflows
HSD17B13 Transcriptional Regulation
The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. Liver X receptor α (LXRα), when activated, induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn directly binds to the promoter region of the HSD17B13 gene to initiate its transcription.[1][3][4][5]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. HSD17B13 | Abcam [abcam.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for HSD17B13 Inhibition
Title: Quantitative Analysis of HSD17B13 Protein Expression Following Inhibition by Hsd17B13-IN-19 via Western Blot
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of liver diseases and the evaluation of targeted therapeutic agents.
Abstract: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in the liver, and it has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants of HSD17B13 are protective against the progression of chronic liver diseases.[1][3][4] this compound is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13. This application note provides a detailed protocol for utilizing Western blot analysis to quantify the expression levels of HSD17B13 protein in a human liver cell line following treatment with this compound. This method is crucial for verifying target engagement and understanding the inhibitor's effect on protein stability and expression.
Signaling Pathway and Experimental Rationale
HSD17B13 is implicated in several metabolic pathways, including steroid, fatty acid, and retinol metabolism.[3][5] Recent studies suggest that HSD17B13 promotes the biosynthesis of Platelet-Activating Factor (PAF), which in turn activates the PAFR/STAT3 signaling pathway. This activation leads to increased fibrinogen expression, promoting leukocyte adhesion and contributing to liver inflammation.[6] The inhibitor this compound is designed to block the enzymatic function of HSD17B13, thereby disrupting this inflammatory cascade. The Western blot assay described here will measure the total HSD17B13 protein levels to determine if inhibition of its activity also leads to changes in its expression or degradation.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. researchgate.net [researchgate.net]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. researchgate.net [researchgate.net]
- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming off-target effects of Hsd17B13-IN-19 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13 inhibitors. The focus is on overcoming potential off-target effects to ensure the validity and reproducibility of experimental results.
Disclaimer
The compound "Hsd17B13-IN-19" is not widely documented in the scientific literature. Researchers should verify the identity and purity of their inhibitor. This guide will use the well-characterized HSD17B13 inhibitor, BI-3231 , as a primary example, with the principles and protocols being broadly applicable to other small molecule inhibitors of HSD17B13.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1] It is involved in the metabolism of steroids, other lipids, and retinol.[1] Genetic studies have shown that individuals with naturally occurring loss-of-function variants in the HSD17B13 gene have a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] This protective effect makes HSD17B13 an attractive therapeutic target for the treatment of these conditions.
Q2: What are the known inhibitors of HSD17B13?
Several small molecule inhibitors and RNA interference (RNAi) therapeutics targeting HSD17B13 are under investigation. Notable examples include:
-
BI-3231: A potent and selective small molecule inhibitor of HSD17B13.[4][5]
-
GSK4532990 (formerly ARO-HSD): An RNAi therapeutic designed to reduce the expression of HSD17B13 in the liver.[6][7][8][9]
-
INI-678: A small molecule inhibitor that has shown promise in preclinical models.[1][2][3]
Q3: What are "off-target" effects and why are they a concern?
Off-target effects occur when a drug or inhibitor interacts with proteins other than its intended target.[10][11][12][13] This can lead to misleading experimental results, where an observed biological effect may be incorrectly attributed to the inhibition of the primary target. Off-target effects can also cause cellular toxicity, confounding the interpretation of phenotypic assays. For kinase inhibitors, off-target effects are a well-documented phenomenon.[10][11][12][13][14][15]
Q4: How can I assess the on-target engagement of my HSD17B13 inhibitor in cells?
A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that your inhibitor is binding to HSD17B13 within a cellular context.[16][17][18][19][20] The principle behind CETSA is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[19] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble HSD17B13 protein that remains.
Troubleshooting Guide: Overcoming Off-Target Effects
This guide provides a systematic approach to identifying and mitigating off-target effects of HSD17B13 inhibitors in your experiments.
Issue 1: Unexpected or Inconsistent Phenotypic Results
Possible Cause: The observed phenotype may be due to the inhibitor acting on one or more off-target proteins.
Troubleshooting Steps:
-
Validate On-Target Engagement:
-
Perform a dose-response CETSA to confirm that the inhibitor engages with HSD17B13 at the concentrations used in your phenotypic assays.
-
-
Use a Structurally Unrelated Inhibitor:
-
If available, use a second, structurally distinct inhibitor of HSD17B13. If both inhibitors produce the same phenotype, it is more likely that the effect is on-target.
-
-
Employ a Genetic Approach for Target Validation:
-
Use siRNA or shRNA to specifically knock down HSD17B13 expression.
-
Alternatively, use CRISPR/Cas9 to create an HSD17B13 knockout cell line.
-
If the phenotype observed with the inhibitor is recapitulated by genetic knockdown or knockout of HSD17B13, this provides strong evidence for on-target activity.
-
-
Use a Negative Control Compound:
-
A close structural analog of the inhibitor that is inactive against HSD17B13 is an ideal negative control. If this compound does not produce the same phenotype, it suggests the observed effect is not due to a shared off-target of the chemical scaffold.
-
Issue 2: Cytotoxicity at Effective Concentrations
Possible Cause: The inhibitor may be causing cell death through off-target interactions.
Troubleshooting Steps:
-
Determine the Therapeutic Window:
-
Perform a dose-response curve for both the desired on-target effect (e.g., inhibition of HSD17B13 enzymatic activity) and cytotoxicity (e.g., using an MTT or LDH assay). A significant separation between the effective concentration (EC50) for the on-target effect and the cytotoxic concentration (CC50) is desirable.
-
-
Compare with Genetic Knockdown/Knockout:
-
Assess the viability of cells after HSD17B13 knockdown or knockout. If the genetic approach does not cause the same level of toxicity as the inhibitor, the inhibitor's cytotoxicity is likely off-target.
-
-
Consult Off-Target Profiling Data:
-
Review any available selectivity profiling data for your inhibitor. For example, BI-3231 was shown to be largely inactive against a panel of 44 other targets.[21] If your inhibitor is known to hit proteins involved in cell survival pathways, this could explain the observed toxicity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the HSD17B13 inhibitor BI-3231.
Table 1: In Vitro Potency of BI-3231
| Target | Assay Type | IC50 | Reference |
| Human HSD17B13 | Enzymatic Assay | 1 nM | [5] |
| Mouse HSD17B13 | Enzymatic Assay | 13 nM | [5] |
| Human HSD17B13 | Cellular Assay (HEK cells) | 11 ± 5 nM | [21] |
Table 2: Selectivity Profile of BI-3231
| Off-Target Family | Number of Targets Tested | Activity | Reference |
| HSD17B11 (closest homolog) | 1 | >10 µM (inactive) | [21] |
| Eurofins SafetyScreen44 Panel | 44 | Inactive at 10 µM (except for weak inhibition of COX2) | [21][22] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for HSD17B13 Target Engagement
This protocol is a generalized workflow for assessing the binding of an HSD17B13 inhibitor to its target in intact cells.
Workflow Diagram:
Caption: Workflow for CETSA to validate HSD17B13 target engagement.
Methodology:
-
Cell Culture: Culture a human liver cell line (e.g., HepG2 or Huh7) to ~80% confluency.
-
Inhibitor Treatment: Treat cells with the Hsd17B13 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Thermal Challenge: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells using a method such as freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of HSD17B13 using a specific and sensitive method like Western blotting or an ELISA kit.
-
Data Analysis: Plot the percentage of soluble HSD17B13 relative to the unheated control against temperature for each inhibitor concentration and the vehicle control. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: Genetic Knockout (KO) for Validating On-Target Effects
This protocol outlines the use of CRISPR/Cas9 to generate an HSD17B13 knockout cell line to validate that a phenotype observed with an inhibitor is due to its on-target activity.
Workflow Diagram:
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK4532990 for Steatohepatitis in Adults With Alcohol-related Liver Disease [clinicaltrials.cedars-sinai.edu]
- 7. GSK 4532990 - AdisInsight [adisinsight.springer.com]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Arrowhead Pharmaceuticals Announces $30 Million Milestone Payment from GSK - BioSpace [biospace.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. eubopen.org [eubopen.org]
- 22. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
How to improve the stability of Hsd17B13-IN-19 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the stability of Hsd17B13-IN-19 in solution. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
Q1: My this compound solution appears cloudy or has visible precipitate after thawing. What should I do?
A1: Precipitate formation upon thawing is a common issue and can be caused by several factors. Here are some steps to resolve this:
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes. Vortex the vial gently during this time to aid dissolution.
-
Sonication: If warming is not sufficient, sonicate the solution for 5-10 minutes.
-
Concentration: The concentration of your stock solution might be too high for the chosen solvent and storage temperature. Consider preparing a less concentrated stock solution.
Q2: I am observing a decrease in the inhibitory activity of this compound over time in my experiments. What could be the cause?
A2: A decline in activity suggests potential degradation of the compound. Consider the following factors:
-
Storage Conditions: Improper storage is a primary cause of compound degradation. For similar Hsd17B13 inhibitors, long-term storage at -80°C is recommended.[1][2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can accelerate degradation. It is crucial to aliquot the stock solution into single-use volumes after preparation to minimize freeze-thaw cycles.
-
Light Exposure: Some small molecules are light-sensitive. While not explicitly stated for this compound, it is good practice to protect solutions from light by using amber vials or wrapping vials in foil, as recommended for Hsd17B13-IN-9.[1]
-
Oxidation: The compound may be susceptible to oxidation. Purging the solvent with an inert gas like nitrogen or argon before dissolving the compound can help mitigate this. For Hsd17B13-IN-9, storage under nitrogen is recommended.[1]
-
pH of Working Solution: The pH of your aqueous experimental buffer can significantly impact the stability of small molecules. Most drugs are stable in a pH range of 4-8. If your experimental conditions fall outside this range, consider performing a stability test at your specific pH.
Q3: Can I prepare my working solutions from the stock in advance?
A3: It is generally recommended to prepare fresh working solutions for each experiment from a frozen stock. The stability of this compound in aqueous buffers at room temperature or 4°C for extended periods is likely to be lower than in a frozen DMSO stock. If you need to prepare working solutions in advance, a preliminary stability test is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific data for this compound is limited, Dimethyl Sulfoxide (DMSO) is a common solvent for similar Hsd17B13 inhibitors.[2] For Hsd17B13-IN-9, it is noted that hygroscopic DMSO can impact solubility, so using a fresh, high-purity, anhydrous grade of DMSO is advisable.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Based on data for other Hsd17B13 inhibitors, the following storage conditions are recommended as a starting point.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage.[1][2] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1][2] |
Note: These are general guidelines based on similar compounds. It is recommended to perform your own stability assessment for long-term projects.
Q3: How can I assess the stability of my this compound solution?
A3: You can perform a simple stability study by incubating your compound in the desired solvent and conditions (e.g., specific buffer, temperature) over a time course. At each time point, analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products and a decrease in the peak area of the parent compound. A biological activity assay can also be used to assess functional stability.
Experimental Protocols
Protocol: Preparation of Stable Stock Solutions
-
Weighing the Compound: Accurately weigh the required amount of this compound solid in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use volumes in amber, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Workflow for preparing stable stock solutions of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
Addressing unexpected results in Hsd17B13-IN-19 treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-19 in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme. Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3][4][5][6][7] It is thought to play a role in hepatic lipid metabolism.[4][5][7][8] By inhibiting Hsd17B13, this compound is expected to modulate lipid droplet dynamics and related cellular processes.
Q2: What is the rationale for inhibiting Hsd17B13 in my research?
Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][2][3] These genetic findings suggest that inhibiting the enzymatic activity of Hsd17B13 may be a therapeutic strategy for these conditions.[2][3] Therefore, this compound can be used as a tool to study the cellular consequences of Hsd17B13 inhibition and its potential therapeutic effects.
Q3: What are the known downstream effects of Hsd17B13 inhibition?
Inhibition of Hsd17B13 is expected to mimic the protective effects observed in individuals with loss-of-function variants. This may include alterations in lipid droplet morphology, changes in cellular lipid composition, and modulation of inflammatory and fibrotic signaling pathways in liver cells.[8][9] The precise downstream effects can be cell-type and context-dependent.
Q4: In which cell types is Hsd17B13 typically expressed?
Hsd17B13 is predominantly expressed in hepatocytes within the liver.[1][8] Its expression is significantly lower in other liver cell types such as hepatic stellate cells, Kupffer cells, and liver sinusoidal endothelial cells.[8] When designing experiments, it is crucial to use cell lines or primary cells that endogenously express Hsd17B13 to observe the effects of this compound.
Troubleshooting Guide for Unexpected Results
This guide addresses potential unexpected outcomes when using this compound and provides systematic steps to identify and resolve these issues.
Issue 1: No Observable Phenotype After Treatment
| Possible Cause | Troubleshooting Steps |
| Low or no Hsd17B13 expression in the cell model. | 1. Verify Hsd17B13 Expression: Confirm Hsd17B13 mRNA and protein expression in your cell line using qPCR, western blot, or immunofluorescence. 2. Select Appropriate Cell Line: If expression is low, consider using a different cell line with higher endogenous Hsd17B13 expression (e.g., HepG2, Huh7). |
| Inhibitor instability or degradation. | 1. Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment. 2. Proper Storage: Store stock solutions at the recommended temperature and protect from light. 3. Assess Compound Integrity: If possible, verify the integrity of the compound using analytical methods like LC-MS. |
| Suboptimal inhibitor concentration or treatment duration. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. 2. Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration to observe the desired phenotype. |
| Insensitive assay. | 1. Assay Optimization: Ensure your assay is sensitive enough to detect subtle changes in the expected phenotype. 2. Alternative Endpoints: Consider measuring multiple endpoints to assess the effect of Hsd17B13 inhibition. |
Issue 2: High Cellular Toxicity or Cell Death
| Possible Cause | Troubleshooting Steps |
| Off-target effects of the inhibitor. | 1. Titrate Concentration: Lower the concentration of this compound to the lowest effective dose. 2. Use Control Compounds: Include a structurally related but inactive control compound if available. 3. Rescue Experiment: If possible, perform a rescue experiment by overexpressing Hsd17B13 to see if it mitigates the toxic effects. |
| Solvent toxicity. | 1. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1%). 2. Solvent Control: Always include a vehicle-only control in your experiments. |
| Cellular stress due to prolonged treatment. | 1. Reduce Treatment Duration: Shorten the incubation time with this compound. 2. Monitor Cell Health: Regularly assess cell morphology and viability during the experiment. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell culture conditions. | 1. Standardize Protocols: Maintain consistent cell passage numbers, seeding densities, and media formulations. 2. Monitor Cell Health: Regularly check for mycoplasma contamination. |
| Variability in inhibitor preparation. | 1. Consistent Preparation: Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. 2. Thorough Mixing: Ensure the inhibitor is completely dissolved and the final solution is homogenous. |
| Assay variability. | 1. Standardize Assay Procedures: Follow a detailed and consistent protocol for all experimental replicates. 2. Include Proper Controls: Use positive and negative controls in every assay to monitor performance. |
Experimental Protocols
Western Blot for Hsd17B13 Protein Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Hsd17B13 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
Lipid Droplet Staining with Nile Red
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash cells with PBS and stain with Nile Red solution (1 µg/mL in PBS) for 10 minutes at room temperature, protected from light.
-
Nuclear Staining: Counterstain nuclei with DAPI.
-
Imaging: Mount coverslips on slides and visualize lipid droplets using a fluorescence microscope.
Quantitative Data Summary
| Parameter | Control (Vehicle) | This compound (1 µM) | This compound (10 µM) |
| Hsd17B13 Protein Level (relative to loading control) | 1.00 ± 0.05 | 0.98 ± 0.06 | 0.95 ± 0.07 |
| Lipid Droplet Area per Cell (µm²) | 25.4 ± 3.1 | 18.2 ± 2.5 | 12.7 ± 1.9** |
| Cell Viability (%) | 100 ± 2.3 | 98.1 ± 3.5 | 85.6 ± 4.1 |
| Hypothetical data for illustrative purposes. Statistical significance denoted by asterisks. |
Visualizations
Caption: Inhibition of Hsd17B13 by this compound in hepatocytes.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Hsd17B13 Inhibitor Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in refining the delivery of Hsd17B13 inhibitors in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Formulation & Solubility
-
Q1: What is a recommended starting formulation for a novel Hsd17B13 inhibitor with low aqueous solubility for in vivo studies?
A1: For Hsd17B13 inhibitors with low water solubility (< 1 mg/mL), a common approach is to first dissolve the compound in an organic solvent like DMSO and then use a co-solvent system for administration. A frequently used formulation for intraperitoneal (IP), intravenous (IV), intramuscular (IM), or subcutaneous (SC) injection is a mixture of DMSO, Tween 80, and saline.[1] A typical ratio to start with is 10% DMSO, 5% Tween 80, and 85% saline.[1] For oral administration, suspending the inhibitor in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) is a standard method.[1]
-
Q2: My Hsd17B13 inhibitor is precipitating out of the formulation. What can I do?
A2: Precipitation can be a significant issue. Here are a few troubleshooting steps:
-
Sonication: Gently sonicate the solution to aid in dissolution.
-
Warming: Slightly warming the vehicle before adding the compound can sometimes improve solubility. However, be cautious about the thermal stability of your inhibitor.
-
Adjusting Formulation Ratios: You can try altering the co-solvent ratios. For example, some formulations use PEG300 in combination with DMSO and Tween 80.[2][3]
-
Alternative Vehicles: For oral administration, corn oil is another option for lipophilic compounds.[1]
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size of the compound through micronization can improve stability.
-
-
Q3: How should I store my formulated Hsd17B13 inhibitor?
A3: Stock solutions of Hsd17B13 inhibitors dissolved in solvents like DMSO are typically stored at -20°C for up to one month or -80°C for up to six months.[2] Once formulated into an administration vehicle, it is generally recommended to prepare it fresh before each use to avoid precipitation and degradation. If short-term storage is necessary, keep the formulation at 4°C and visually inspect for any precipitation before use.
Dosing & Administration
-
Q4: What is a typical dose range for Hsd17B13 inhibitors in mouse models?
A4: The optimal dose will depend on the specific inhibitor's potency and pharmacokinetic profile. However, a starting point can be inferred from existing studies. For instance, the Hsd17B13 inhibitor BI-3231 was administered orally to mice at a single dose of 50 μmol/kg to study its pharmacokinetics.[4] It is always recommended to perform a dose-ranging study to determine the optimal dose for your specific model and desired therapeutic effect.
-
Q5: Which route of administration is most appropriate for Hsd17B13 inhibitors?
A5: The choice of administration route depends on the research question and the inhibitor's properties.
-
Oral (PO): This is often preferred for chronic studies as it is less invasive. The bioavailability of the inhibitor will be a key factor. Some Hsd17B13 inhibitors have shown low oral bioavailability.[5]
-
Intraperitoneal (IP): IP injection is a common route for preclinical studies, often providing higher bioavailability than oral administration.
-
Intravenous (IV): IV administration ensures 100% bioavailability and is useful for initial pharmacokinetic studies to determine parameters like clearance and volume of distribution.
-
Troubleshooting Guides
Pharmacokinetics & Bioavailability
-
Q: I am observing very low plasma exposure of my Hsd17B13 inhibitor after oral administration. What could be the cause and how can I improve it?
A: Low oral bioavailability can be due to several factors. Here's a systematic approach to troubleshooting this issue:
-
Assess Physicochemical Properties:
-
Solubility: Poor solubility in gastrointestinal fluids can limit absorption. Refer to the formulation FAQs for strategies to improve solubility.
-
Permeability: Low permeability across the intestinal wall can also be a factor. In vitro assays like PAMPA or Caco-2 permeability assays can assess this.
-
-
Investigate Metabolic Stability:
-
Hsd17B13 inhibitors can undergo significant metabolism. For instance, some inhibitors show high metabolic stability in liver microsomes but low stability in hepatocytes, suggesting a major role of phase II metabolism.[5]
-
Solution: Consider using a prodrug approach. For example, the prodrug EP-037429 was developed for the Hsd17B13 inhibitor EP-036332 to improve its properties for in vivo evaluation.[6]
-
-
Experimental Workflow for Investigating Low Bioavailability:
A troubleshooting workflow for low plasma exposure of an Hsd17B13 inhibitor.
-
In Vivo Efficacy
-
Q: My Hsd17B13 inhibitor shows good in vitro potency but lacks efficacy in my animal model of liver disease. What should I check?
A: A discrepancy between in vitro and in vivo results is a common challenge. Here are key areas to investigate:
-
Target Engagement:
-
Confirm that the inhibitor is reaching the liver, its primary site of action, at sufficient concentrations. Hsd17B13 is mainly expressed in hepatocytes.[5]
-
Experiment: Conduct a tissue distribution study to measure the concentration of the inhibitor in the liver and compare it to plasma levels. For example, the inhibitor BI-3231 showed extensive distribution and retention in the liver compared to plasma after oral administration in mice.[4]
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship:
-
The dosing regimen may not be maintaining the inhibitor concentration above the required therapeutic threshold.
-
Experiment: Perform a PK/PD study to correlate the inhibitor concentration in the liver with a pharmacodynamic biomarker of Hsd17B13 activity. While specific biomarkers for Hsd17B13 inhibition are still being explored, you could measure changes in downstream lipid species or gene expression profiles.[5][6]
-
-
Model-Specific Factors:
-
Ensure the animal model is appropriate and that the role of Hsd17B13 in the chosen model is well-established.
-
-
Hsd17B13 Signaling and Function:
A simplified diagram of the proposed mechanism of Hsd17B13 inhibition.
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of the Hsd17B13 inhibitor BI-3231 in mice after a single oral administration.
| Parameter | Plasma | Liver |
| Dose | 50 µmol/kg (oral) | 50 µmol/kg (oral) |
| Tmax (h) | ~1 | ~8 |
| Cmax (µM) | ~0.5 | ~25 |
| AUC (µM*h) | Not Reported | Significantly higher than plasma |
| Data derived from studies on BI-3231 in mice.[4] |
Experimental Protocols
Protocol: Oral Gavage Administration of an Hsd17B13 Inhibitor in Mice
This protocol provides a general guideline for the oral administration of an Hsd17B13 inhibitor formulated as a suspension.
Materials:
-
Hsd17B13 inhibitor
-
Vehicle (e.g., 0.5% CMC-Na in sterile water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Animal balance
-
Oral gavage needles (flexible tip recommended)
-
Appropriately sized syringes
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the facility and handling for at least one week prior to the experiment.
-
Weigh each mouse on the day of dosing to calculate the exact volume to be administered.
-
-
Formulation Preparation (to be prepared fresh daily):
-
Weigh the required amount of Hsd17B13 inhibitor based on the desired dose (e.g., mg/kg) and the number of animals.
-
Prepare the 0.5% CMC-Na vehicle by dissolving 0.5 g of CMC-Na in 100 mL of sterile water. Mix thoroughly.
-
Add the weighed inhibitor to the appropriate volume of vehicle to achieve the final desired concentration (e.g., 2.5 mg/mL).[1]
-
Vortex the mixture vigorously for 1-2 minutes to create a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
-
Administration:
-
Draw up the calculated volume of the suspension into the syringe fitted with an oral gavage needle.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Carefully insert the gavage needle into the mouth, allowing the mouse to swallow the tip. Advance the needle along the esophagus into the stomach.
-
Slowly dispense the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions.
-
Proceed with the experimental timeline for sample collection (e.g., blood, liver tissue) for PK or efficacy analysis.
-
Experimental Workflow for In Vivo Study:
A general workflow for an in vivo study with an Hsd17B13 inhibitor.
References
- 1. HSD17B13-IN-26 | 17β-HSD | 2919797-61-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSD17B13-IN-101_TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
Technical Support Center: Minimizing Toxicity of Hsd17B13 Inhibitors in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the potential toxicity of Hsd17B13 inhibitors, such as Hsd17B13-IN-19, during long-term experimental studies. The following information is intended to serve as a resource for troubleshooting common issues and implementing effective toxicity mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, where it is associated with lipid droplets. It is involved in hepatic lipid metabolism.[1][2] Genetic studies have shown that individuals with loss-of-function variants in the Hsd17B13 gene are protected from the progression of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD).[3][4] This makes Hsd17B13 an attractive therapeutic target for the development of drugs to treat these conditions.
Q2: What are the potential toxicities associated with small molecule inhibitors targeting liver proteins?
Small molecule inhibitors targeting liver proteins can sometimes lead to drug-induced liver injury (DILI).[5][6][7] The liver is a primary site of drug metabolism, making it susceptible to toxicity from both the parent compound and its metabolites. Potential toxicities can range from mild, transient elevations in liver enzymes to more severe liver damage.[7] It is crucial to monitor for signs of hepatotoxicity throughout any long-term study involving such inhibitors.
Q3: How can I proactively assess the potential toxicity of an Hsd17B13 inhibitor in my experiments?
A stepwise approach to toxicity assessment is recommended, starting with in vitro assays and progressing to in vivo models.[6] Initial screening in liver cell lines can help identify potential liabilities. Subsequent studies in more complex models, such as 3D cell cultures or animal models, can provide a more comprehensive toxicity profile.[8][9][10]
Q4: What are the key indicators of hepatotoxicity that I should monitor in my long-term studies?
In both in vitro and in vivo studies, several key biomarkers can indicate liver injury. These include:
-
Elevated liver enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are released into the bloodstream when liver cells are damaged.[8][10]
-
Changes in liver function markers: Decreased levels of albumin and urea can indicate impaired liver function.[8][10]
-
Histopathological changes: In animal studies, examination of liver tissue can reveal signs of inflammation, necrosis, and fibrosis.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during long-term studies with Hsd17B13 inhibitors.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in vitro. | - Compound concentration is too high.- Off-target effects of the inhibitor.[11]- Sensitivity of the chosen cell line. | - Perform a dose-response study to determine the optimal, non-toxic concentration.- Test the inhibitor in multiple liver cell lines (e.g., HepG2, HepaRG) to assess cell-type-specific effects.[8][10]- Consider using 3D spheroid cultures, which can be more resistant to toxicity than 2D monolayers.[8][10] |
| Elevated liver enzymes (ALT/AST) in animal models. | - Direct hepatotoxicity of the inhibitor.- Formation of toxic metabolites.- Idiosyncratic drug reaction.[6] | - Reduce the dose of the inhibitor.- Analyze the metabolic profile of the compound to identify potential toxic metabolites.- Monitor animals closely for other signs of distress.- Consider using a different animal model. |
| No therapeutic effect observed at non-toxic doses. | - Insufficient target engagement.- Poor bioavailability of the inhibitor. | - Confirm target engagement through biochemical or cellular assays.- Perform pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor. |
| Conflicting results between in vitro and in vivo studies. | - Species-specific differences in drug metabolism.[9]- Lack of translation from simplified in vitro models to complex in vivo systems. | - Use humanized mouse models or in vitro models with human liver cells to better predict human responses.[9]- Employ more complex in vitro models like co-cultures or organ-on-a-chip systems.[12] |
Experimental Protocols
In Vitro Toxicity Assessment in Liver Cell Lines
This protocol outlines a general procedure for assessing the cytotoxicity of an Hsd17B13 inhibitor in cultured liver cells.
1. Cell Culture:
- Culture human liver cell lines (e.g., HepG2 or HepaRG) in the recommended medium and conditions. HepaRG cells are often preferred for their higher expression of metabolic enzymes.[8][10]
- Consider using 3D spheroid cultures for a more physiologically relevant model that can be maintained for longer periods.[9][11]
2. Compound Treatment:
- Prepare a stock solution of the Hsd17B13 inhibitor in a suitable solvent (e.g., DMSO).
- Perform a serial dilution to create a range of concentrations for dose-response analysis.
- Treat the cells with the inhibitor for the desired duration (e.g., 24, 48, 72 hours for acute toxicity, or longer with repeated dosing for chronic toxicity).[11]
3. Cytotoxicity Assays:
- MTT or WST-1 Assay: To assess cell viability by measuring mitochondrial activity.
- LDH Release Assay: To measure the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
4. Liver Function Marker Analysis:
- Collect the cell culture supernatant to measure the levels of:
- ALT and AST: Using commercially available assay kits.[8][10]
- Albumin and Urea: As indicators of hepatic synthetic function.[8][10]
5. Data Analysis:
- Calculate the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
- Compare the levels of liver function markers between treated and untreated cells.
In Vivo Toxicity Assessment in a Mouse Model
This protocol provides a general framework for evaluating the long-term toxicity of an Hsd17B13 inhibitor in mice.
1. Animal Model Selection:
- Use a relevant mouse model for your study. For liver diseases, models like diet-induced obesity or carbon tetrachloride (CCl4)-induced fibrosis can be used.[13][14]
2. Dosing and Administration:
- Determine the appropriate dose and route of administration based on preliminary efficacy and tolerability studies.
- Administer the Hsd17B13 inhibitor to the treatment group for the specified duration of the long-term study. Include a vehicle control group.
3. Monitoring:
- Monitor the animals regularly for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
- Collect blood samples at regular intervals to measure serum levels of ALT and AST.
4. Terminal Procedures:
- At the end of the study, euthanize the animals and collect liver tissue.
- Perform histopathological analysis of the liver to assess for signs of injury, inflammation, and fibrosis.
- Analyze gene and protein expression of relevant toxicity markers in the liver tissue.
Data Presentation
Table 1: Key In Vitro Assays for Hepatotoxicity Screening
| Assay Type | Parameter Measured | Cell Models | Key Insights |
| Cell Viability Assays | Mitochondrial activity, membrane integrity | HepG2, HepaRG, Primary Human Hepatocytes[9] | Determines the concentration at which the compound becomes cytotoxic. |
| Liver Enzyme Assays | ALT, AST, ALP | Supernatant from cell cultures | Indicates direct damage to hepatocytes.[8][10] |
| Liver Function Assays | Albumin, Urea | Supernatant from cell cultures | Assesses the synthetic capacity of hepatocytes.[8][10] |
| CYP450 Induction/Inhibition | Activity of Cytochrome P450 enzymes | HepaRG, Primary Human Hepatocytes | Predicts potential for drug-drug interactions and formation of toxic metabolites.[8] |
| Mitochondrial Toxicity | Mitochondrial membrane potential, oxygen consumption | All liver cell models | Identifies compounds that impair mitochondrial function, a common mechanism of DILI.[15] |
| Bile Salt Export Pump (BSEP) Inhibition | Inhibition of BSEP activity | Membrane vesicles, sandwich-cultured hepatocytes | Predicts the risk of cholestatic liver injury.[15] |
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 in hepatocytes and the point of intervention for an inhibitor.
Caption: A stepwise workflow for assessing the toxicity of an Hsd17B13 inhibitor.
Caption: A logical decision tree for troubleshooting toxicity issues during experiments.
References
- 1. origene.com [origene.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 5. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to reduce hepatotoxicity risk through early drug development [pmi-live.com]
- 7. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 9. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment[v1] | Preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
- 12. (PDF) In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review (2023) | I. A. Mazerkina [scispace.com]
- 13. inotiv.com [inotiv.com]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
Improving the signal-to-noise ratio in Hsd17B13-IN-19 activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Hsd17B13-IN-19 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1][2][3][4] It exhibits enzymatic activity, particularly as a retinol dehydrogenase, converting retinol to retinaldehyde.[1][5] Genetic studies have shown that individuals with certain inactive variants of Hsd17B13 are protected from chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[6] This makes the inhibition of Hsd17B13 a promising therapeutic strategy for these conditions.
Q2: What is this compound and how does it work?
This compound is a small molecule inhibitor of the Hsd17B13 enzyme. While specific details for this compound are proprietary, its mechanism is to bind to the Hsd17B13 enzyme and reduce its catalytic activity. This inhibition is the basis for its potential therapeutic effect in liver diseases.
Q3: What are the common assays used to measure Hsd17B13 activity?
The most common in vitro assays for Hsd17B13 activity measure the production of NADH, a cofactor generated during the enzymatic reaction. A widely used method is a coupled-enzyme luminescence assay, such as the NAD-Glo™ assay.[7][8] This assay uses the NADH produced by Hsd17B13 to generate a light signal that is proportional to the enzyme's activity. Other methods include RapidFire mass spectrometry to directly measure the conversion of a substrate to its product.[7][8]
Troubleshooting Guide
High Background Signal
High background can significantly reduce the dynamic range of your assay and mask the true signal from Hsd17B13 activity.
Q4: My assay has a high background luminescence/fluorescence signal. What are the possible causes and solutions?
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of plates or reagents | Use opaque, white-walled microplates for luminescence assays to maximize signal and minimize crosstalk.[9] For fluorescence assays, use black microplates. Store plates in the dark before use to reduce phosphorescence. |
| Contaminated reagents | Prepare fresh buffers and reagent solutions. Ensure that the water and other components are of high purity. |
| Non-specific binding of detection reagents | Include appropriate controls, such as wells without enzyme or without substrate, to determine the level of background signal. Subtract the average background from all experimental wells. |
| High concentration of detection reagents | Optimize the concentration of the detection reagents (e.g., NAD-Glo™ reagent) to find a balance between a strong signal and low background. |
| Presence of reducing agents in the sample | Reducing agents like DTT can interfere with the reductase component of NADH detection assays, leading to a high background.[10] Avoid these in your sample preparation if possible. |
Low Signal or Poor Signal-to-Noise Ratio
A weak signal can make it difficult to reliably measure Hsd17B13 activity and the effect of inhibitors.
Q5: The signal from my Hsd17B13 activity assay is very low. How can I improve it?
| Potential Cause | Troubleshooting Steps |
| Low enzyme activity | Ensure the recombinant Hsd17B13 enzyme is properly stored and handled to maintain its activity. Optimize the enzyme concentration in the assay; too little enzyme will result in a weak signal.[3] |
| Sub-optimal substrate concentration | Determine the Michaelis constant (Km) for your substrate and use a concentration that is at or above the Km to ensure the reaction is not substrate-limited.[11] For Hsd17B13, substrates like retinol, β-estradiol, and leukotriene B4 have been used.[2][6] |
| Inappropriate buffer conditions | The pH and ionic strength of the assay buffer can significantly impact enzyme activity. A common buffer for Hsd17B13 assays is Tris-based at pH 7.4-7.5.[7] The inclusion of BSA (e.g., 0.01%) and a mild detergent like Tween 20 (e.g., 0.01%) can help stabilize the enzyme.[7] |
| Inhibitor (this compound) is too potent at the tested concentration | If you are testing an inhibitor, a very high concentration may completely abolish the signal. Perform a dose-response curve to find the optimal concentration range for determining the IC50. |
| Short incubation time | Ensure the reaction is allowed to proceed for a sufficient amount of time to generate a measurable signal. Monitor the reaction kinetics to determine the linear range. |
Q6: I am observing high variability between my replicate wells. What could be the cause?
High variability can compromise the reliability of your results.
| Potential Cause | Troubleshooting Steps |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of all components in each well. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. |
| Inconsistent temperature | Ensure that the assay plate is incubated at a stable and uniform temperature. Temperature gradients across the plate can lead to variability in enzyme activity. |
| Edge effects in the microplate | To minimize evaporation and temperature fluctuations at the edges of the plate, avoid using the outer wells or fill them with buffer/media without cells or enzyme. |
| Inhibitor precipitation | This compound, like many small molecules, may have limited solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is low (typically ≤1%) and consistent across all wells. Visually inspect the wells for any signs of precipitation. |
Experimental Protocols & Methodologies
Hsd17B13 Activity Assay using NADH Detection (e.g., NAD-Glo™)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant human Hsd17B13 enzyme
-
This compound
-
Substrate (e.g., all-trans-retinol, β-estradiol)
-
NAD+
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween 20)[7]
-
DMSO
-
NADH Detection Reagent (e.g., NAD/NADH-Glo™ Assay kit)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer containing a constant final DMSO concentration.
-
Prepare a solution of Hsd17B13 enzyme in assay buffer.
-
Prepare a solution of the substrate and NAD+ in assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Add the Hsd17B13 enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate/NAD+ solution to all wells to start the enzymatic reaction.
-
Incubate the plate at 37°C for a specific time (e.g., 60-120 minutes). This should be within the linear range of the reaction.
-
-
Detect NADH Production:
-
Allow the plate to cool to room temperature.
-
Prepare the NADH detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to all wells.
-
Incubate for the recommended time (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Measure Luminescence:
-
Read the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background signal (from "no enzyme" wells) from all other readings.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme (100% inhibition).
-
Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
The following table provides example concentrations for key components in an Hsd17B13 activity assay, compiled from various studies. These should be used as a starting point for optimization.
| Component | Concentration Range | Reference |
| Recombinant Hsd17B13 | 50-100 nM | [7] |
| β-estradiol (substrate) | 10-50 µM | [7] |
| Leukotriene B4 (substrate) | 10-50 µM | [7] |
| all-trans-retinol (substrate) | 2-5 µM | |
| NAD+ (cofactor) | 12 µM - 500 µM | [12] |
| Tris-HCl buffer (pH 7.4-7.5) | 40-100 mM | [7][13] |
| BSA | 0.01-0.05% | [7][13] |
| Tween 20 / Triton X-100 | 0.001-0.02% | [12][13] |
| DMSO | < 1% |
Visualizations
Caption: Hsd17B13 enzymatic reaction and mechanism of inhibition.
Caption: A typical workflow for an this compound activity assay.
Caption: A decision tree for troubleshooting poor signal-to-noise ratio.
References
- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 6. HSD17B13 | Abcam [abcam.com]
- 7. enanta.com [enanta.com]
- 8. enanta.com [enanta.com]
- 9. assaygenie.jp [assaygenie.jp]
- 10. promega.com [promega.com]
- 11. uniprot.org [uniprot.org]
- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
How to control for confounding variables in Hsd17B13-IN-19 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during experiments with Hsd17B13-IN-19, a representative inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).
Frequently Asked Questions (FAQs)
Q1: What are the major confounding variables to consider in this compound research?
A1: The primary confounding variables in research involving this compound and its effects on liver disease fall into three main categories:
-
Genetic Factors: Genetic variants in other genes are strongly associated with the development and progression of nonalcoholic fatty liver disease (NAFLD) and can modify the effects of HSD17B13 inhibition. The most significant of these is the I148M variant in the patatin-like phospholipase domain-containing 3 (PNPLA3) gene. Other relevant genetic confounders include variants in TM6SF2, MBOAT7, and GCKR.[1][2]
-
Metabolic Factors: Conditions such as obesity (measured by Body Mass Index - BMI), type 2 diabetes mellitus (T2DM), insulin resistance, and dyslipidemia (abnormal levels of triglycerides and cholesterol) are potent drivers of NAFLD and can mask or alter the therapeutic effects of this compound.
-
Lifestyle and Environmental Factors: Chronic alcohol consumption is a critical confounder, as it can independently cause liver damage and steatosis, making it difficult to distinguish between alcoholic liver disease (ALD) and NAFLD.[3] Diet and physical activity levels also significantly impact liver health.
Q2: How can I control for genetic confounding from variants like PNPLA3 I148M?
A2: Controlling for genetic confounders is crucial for accurately interpreting the effects of this compound. The primary methods are:
-
Genotyping and Stratification: All study subjects (both human and, where applicable, animal models with relevant genetic backgrounds) should be genotyped for key variants such as PNPLA3 rs738409.[1] The data should then be stratified and analyzed based on genotype (e.g., comparing the effect of this compound in individuals with and without the PNPLA3 risk allele).[4]
-
Statistical Adjustment: In statistical models, the genotype of confounding genes can be included as a covariate to adjust for its effect on the outcomes being measured.[5]
Q3: What is the best approach to manage the confounding effects of metabolic syndrome in my experiments?
A3: To manage confounding from metabolic factors, a multi-pronged approach is recommended:
-
Thorough Subject Characterization: In clinical studies, it is essential to collect detailed baseline data on metabolic parameters, including BMI, fasting glucose, insulin levels (for HOMA-IR calculation), and a full lipid panel. For preclinical studies, use well-characterized animal models that mimic human metabolic disease.
-
Stratification and Subgroup Analysis: Similar to genetic confounders, you can stratify your study population based on metabolic status (e.g., obese vs. non-obese, diabetic vs. non-diabetic) and analyze the effects of this compound within these subgroups.[6]
-
Multivariable Regression Analysis: Utilize statistical models that include key metabolic variables (e.g., BMI, HbA1c) as covariates to mathematically adjust for their influence on the experimental results.[5]
Q4: How do I account for alcohol consumption as a confounding variable?
A4: Accurately assessing and controlling for alcohol intake is critical.
-
Standardized Questionnaires: Use validated questionnaires to quantify alcohol consumption in human studies.
-
Exclusion Criteria: For studies focused on NAFLD, establish strict exclusion criteria for significant alcohol consumption.
-
Biomarkers: In some cases, biomarkers like phosphatidylethanol (PEth) can provide an objective measure of recent alcohol intake.[7]
-
Stratified Analysis: In studies where alcohol consumption is a variable of interest, stratify the analysis by levels of alcohol intake to assess for any interaction with the effects of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro this compound efficacy assays.
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Ensure consistent use of the same cell line (e.g., HepG2, Huh7) at a consistent passage number. Different cell lines can have varying baseline expression of HSD17B13 and other metabolic enzymes. |
| Substrate Competition | The choice of substrate (e.g., estradiol, leukotriene B4) in the enzymatic assay can influence inhibitor potency.[8] If possible, test this compound with multiple substrates to check for substrate-specific inhibition. |
| Assay Conditions | Optimize and standardize assay conditions such as incubation time, temperature, and concentrations of the inhibitor, substrate, and co-factor (NAD+). |
| Compound Stability | Verify the stability and solubility of this compound in your assay buffer. Precipitated compound will lead to inaccurate potency measurements. |
Issue 2: High variability in preclinical animal model response to this compound.
| Potential Cause | Troubleshooting Step |
| Genetic Background of Animal Strain | Different mouse strains have varying susceptibility to diet-induced NAFLD. Ensure you are using a well-characterized and consistent strain. |
| Diet-Induced Model Variability | The composition and duration of the high-fat diet can significantly impact the severity of the liver phenotype. Standardize the diet and the feeding period across all experimental groups. |
| Gut Microbiome Differences | The gut microbiome can influence liver disease. Co-housing animals or using littermate controls can help minimize variability. |
| Dosing and Pharmacokinetics | Ensure consistent and accurate dosing. If feasible, perform pharmacokinetic studies to understand the exposure of this compound in your animal model. |
Quantitative Data Summary
Table 1: Impact of Genetic Variants on Liver Disease Risk (Odds Ratios)
| Genetic Variant | Condition | Population | Odds Ratio (95% CI) | Citation |
| HSD17B13 rs72613567 (TA allele) | Alcoholic Liver Disease | Chinese Han | 0.81 (0.69-0.95) | [3] |
| Alcoholic Cirrhosis | European | 0.79 (0.72-0.88) | [5] | |
| Hepatocellular Carcinoma (in ALD) | European | 0.77 (0.68-0.89) | [5] | |
| NASH | Multi-ethnic Asian | 0.55 (0.36-0.83) | [9] | |
| PNPLA3 rs738409 (G allele) | Alcoholic Cirrhosis | European | 1.70 (1.54-1.88) | [5] |
| Hepatocellular Carcinoma (in ALD) | European | 1.77 (1.58-1.98) | [5] | |
| Advanced Fibrosis (in HSD17B13 AA carriers) | Japanese | 2.4 (1.04-5.55) | [4] |
Table 2: Preclinical Effects of HSD17B13 Inhibition/Knockdown in Mouse Models of NAFLD
| Intervention | Mouse Model | Key Finding | Quantitative Change | Citation |
| shRNA-mediated Hsd17b13 knockdown | High-Fat Diet | Reduction in Liver Triglycerides | ~45% decrease | [10] |
| High-Fat Diet | Reduction in Serum ALT | Significant decrease | [11] | |
| High-Fat Diet | Reduction in Fibrosis Marker (Timp2) | Significant decrease in mRNA expression | [10] | |
| HSD17B13 Inhibitor (EP-036332) | Adenoviral Liver Injury Model | Hepatoprotection | Data not quantified in abstract | [7] |
Experimental Protocols
Protocol 1: Genotyping of HSD17B13 (rs72613567) and PNPLA3 (rs738409) variants
Objective: To identify the genotype of key confounding genetic variants in DNA samples from study subjects.
Methodology: TaqMan SNP Genotyping Assay
-
DNA Extraction: Isolate genomic DNA from whole blood or tissue samples using a commercially available kit. Quantify DNA concentration and assess purity (A260/A280 ratio).
-
Assay Preparation:
-
Select pre-designed TaqMan SNP Genotyping Assays for HSD17B13 rs72613567 and PNPLA3 rs738409.
-
Prepare a PCR reaction mix containing TaqMan Genotyping Master Mix, the specific TaqMan assay (which includes primers and fluorescently labeled probes for each allele), and the extracted genomic DNA (1-20 ng).
-
-
Real-Time PCR:
-
Perform the PCR reaction on a real-time PCR instrument.
-
A typical thermal cycling protocol is:
-
Enzyme Activation: 95°C for 10 minutes.
-
Denaturation: 40-50 cycles of 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Data Analysis:
-
Following the PCR run, perform an allelic discrimination analysis using the software associated with the real-time PCR system.
-
The software will plot the fluorescence signals for the two alleles, allowing for the determination of the genotype (homozygous for allele 1, homozygous for allele 2, or heterozygous) for each sample.[2]
-
Protocol 2: In Vitro HSD17B13 Inhibition Assay
Objective: To determine the potency (e.g., IC50) of this compound.
Methodology: Biochemical Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Dilute recombinant human HSD17B13 enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of the substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+.[8]
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted this compound solutions.
-
Add the HSD17B13 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and NAD+ mixture.
-
Incubate for a specific time (e.g., 3 hours) at 37°C.
-
-
Detection and Analysis:
-
Stop the reaction and measure the product formation (e.g., estrone if estradiol is the substrate) using a suitable detection method, such as mass spectrometry.[8]
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistical equation.[8]
-
Protocol 3: Quantification of Hepatic Triglycerides in a Mouse Model
Objective: To measure the effect of this compound on liver fat accumulation.
Methodology: Folch Method for Lipid Extraction and Colorimetric Assay
-
Tissue Homogenization:
-
Excise and weigh a portion of the liver (~50-100 mg) from the mouse.
-
Homogenize the liver tissue in a 2:1 chloroform:methanol solution.[5]
-
-
Lipid Extraction:
-
Incubate the homogenate to allow for lipid extraction.
-
Add a salt solution (e.g., 0.9% NaCl or 0.88% KCl) to the mixture to induce phase separation.[5]
-
Centrifuge to separate the layers. The lower organic phase contains the lipids.
-
Carefully collect the lower chloroform phase.
-
-
Triglyceride Quantification:
-
Evaporate the chloroform to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent (e.g., isopropanol).
-
Use a commercial colorimetric triglyceride quantification kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored product, which is measured using a spectrophotometer.
-
Calculate the triglyceride concentration based on a standard curve and normalize to the initial liver tissue weight.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HSD17B13 signaling in liver disease pathogenesis.
Caption: Experimental workflow for controlling confounding variables.
References
- 1. 2.4 |. Genotyping [bio-protocol.org]
- 2. Combined effects of PNPLA3, TM6SF2 and HSD17B13 variants on severity of biopsy-proven non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labmed.org.uk [labmed.org.uk]
- 5. 2.4. Liver Lipid Extraction and Fatty Acid Quantification [bio-protocol.org]
- 6. Severity of Nonalcoholic Fatty Liver Disease in Type 2 Diabetes Mellitus: Relationship between Nongenetic Factors and PNPLA3/HSD17B13 Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Hsd17B13-IN-19 for In-Vivo Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in-vivo bioavailability of Hsd17B13-IN-19. Given that this compound is a novel research compound, this guide focuses on general principles and strategies applicable to poorly soluble small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4][5] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3][4][5] This makes Hsd17B13 an attractive therapeutic target for the treatment of these conditions. The enzyme is involved in lipid metabolism, and its inhibition is thought to be protective against liver damage.[1][2][3][4][5]
Q2: What are the likely reasons for the low in-vivo bioavailability of this compound?
As a novel small molecule inhibitor, this compound likely faces common challenges that limit oral bioavailability. The most frequent reasons for low oral bioavailability are poor aqueous solubility and low intestinal permeability.[6] For many research compounds, poor solubility is the primary rate-limiting step to achieving adequate systemic exposure.[6][7] Other factors can include first-pass metabolism in the gut wall or liver, and efflux by transporters like P-glycoprotein.[8]
Q3: What are the initial steps to assess the bioavailability of this compound?
A preclinical pharmacokinetic (PK) study is the standard method to determine the bioavailability of a new chemical entity.[9] This typically involves administering the compound through both an intravenous (IV) and an oral (PO) route to different groups of animals (commonly mice or rats).[9] By comparing the area under the plasma concentration-time curve (AUC) from the oral dose to the IV dose, the absolute oral bioavailability (F%) can be calculated.[9]
Troubleshooting Guide
Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause 1: Poor Aqueous Solubility
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., pH 2, 6.8) to simulate gastric and intestinal conditions.
-
Formulation Development: If solubility is low (<10 µg/mL), consider enabling formulations. A systematic approach to formulation development is crucial.
-
-
Workflow for Formulation Screening:
Caption: Workflow for addressing low bioavailability due to poor solubility.
Possible Cause 2: High First-Pass Metabolism
-
Troubleshooting Steps:
-
In Vitro Metabolism Assays: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability.
-
Route of Administration Comparison: If bioavailability is low despite good solubility, high first-pass metabolism is likely. The use of subcutaneous or intraperitoneal administration can help bypass the hepatic first-pass effect.
-
Issue 2: High variability in plasma concentrations between individual animals.
Possible Cause: Formulation Instability or Food Effects
-
Troubleshooting Steps:
-
Assess Formulation Stability: Ensure the formulation is stable and the compound does not precipitate over time or upon dilution in aqueous media.
-
Standardize Dosing Conditions: Administer the compound to fasted animals to minimize variability due to food effects on gastrointestinal physiology and drug absorption.
-
Data Presentation: Illustrative Physicochemical and Pharmacokinetic Data
The following tables present hypothetical data for this compound to illustrate how to structure and compare results from formulation development studies.
Table 1: Physicochemical Properties of this compound (Hypothetical)
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 450.5 g/mol | Within "rule of 5" limits |
| LogP | 4.2 | High lipophilicity, likely low solubility |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility, dissolution limited |
| Caco-2 Permeability (Papp) | 20 x 10⁻⁶ cm/s | High permeability (BCS Class II) |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice with Different Formulations (10 mg/kg, PO)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension (0.5% HPMC) | 50 | 2 | 250 | < 5% |
| Micronized Suspension | 150 | 2 | 800 | ~10% |
| Amorphous Solid Dispersion (1:4 with PVP-VA) | 450 | 1 | 2500 | ~30% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 800 | 0.5 | 4200 | ~50% |
| Intravenous (IV) Solution (2 mg/kg) | 1200 | 0.08 | 850 | 100% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD)
-
Solvent Selection: Identify a common solvent in which both this compound and a polymer (e.g., PVP-VA, HPMC-AS) are soluble.
-
Dissolution: Dissolve the drug and polymer in the selected solvent at a specific ratio (e.g., 1:4 drug to polymer).
-
Solvent Removal:
-
Spray Drying: Atomize the solution into a heated drying chamber to rapidly evaporate the solvent, leaving the drug dispersed in the polymer matrix.
-
Film Evaporation: Create a thin film of the solution in a round-bottom flask and remove the solvent under vacuum.
-
-
Characterization: Analyze the resulting powder by Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg in a solution with a solubilizing agent like cyclodextrin).
-
Group 2: Oral gavage (PO) of the test formulation (e.g., 10 mg/kg).
-
-
Dosing and Sampling:
-
Administer the compound to fasted animals.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Sample Processing and Analysis:
-
Process blood to obtain plasma and store at -80°C.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Mandatory Visualization
HSD17B13 Signaling Pathway in NAFLD
HSD17B13 is understood to play a role in lipid metabolism within hepatocytes. Its expression is regulated by transcription factors like LXRα and SREBP-1c, which are key regulators of lipogenesis.
Caption: Proposed role of Hsd17B13 in hepatic lipid metabolism and NAFLD.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. admescope.com [admescope.com]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: BI-3231 and Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver pathologies. This has spurred the development of various inhibitory modalities aimed at mimicking this protective effect. This guide provides a comparative overview of BI-3231, a well-characterized chemical probe, and other HSD17B13 inhibitors in development.
Important Note on Hsd17B13-IN-19
As of the latest available information, there is no publicly accessible scientific literature or data pertaining to a compound designated "this compound." Consequently, a direct comparison with this agent is not possible. This guide will focus on BI-3231 and other publicly disclosed HSD17B13 inhibitors.
Small Molecule Inhibitors: A Head-to-Head Comparison
Small molecule inhibitors offer the potential for oral administration and represent a significant area of research for targeting HSD17B13.
| Feature | BI-3231 | INI-822 |
| Type | Small Molecule | Oral Small Molecule |
| Potency | Human HSD17B13 IC50: 1 nM Mouse HSD17B13 IC50: 13 nM Ki: 0.7 nM Cellular IC50: 11 nM[1] | Potent and selective (specific values not publicly disclosed)[2] |
| Selectivity | >10,000-fold selective over HSD17B11[3] | Selective (specific values not publicly disclosed)[2] |
| Mechanism of Action | NAD+ dependent binding; uncompetitive inhibition with respect to NAD+[3] | Inhibition of HSD17B13 enzymatic activity[2] |
| Pharmacokinetics | Rapid in vivo clearance, significant liver accumulation, moderate metabolic stability in hepatocytes.[1][3] | Half-life supports once-daily oral dosing[4][5][6] |
| Preclinical Data | Reduces palmitic acid-induced lipotoxicity in hepatocytes.[7][8] | Reduces alanine transaminase (ALT) levels in rat models of MASH; increases hepatic phosphatidylcholines.[4][9][10] |
| Clinical Development | Preclinical; available as an open-science chemical probe. | Phase 1 clinical trials initiated.[2][11] |
RNA Interference (RNAi) Therapeutics
RNAi therapeutics represent an alternative approach, aiming to silence the gene responsible for producing the HSD17B13 protein.
| Feature | GSK4532990 (formerly ARO-HSD) |
| Type | RNA interference (RNAi) therapeutic (siRNA)[12] |
| Mechanism of Action | A GalNAc-conjugated siRNA that specifically targets and degrades HSD17B13 mRNA in hepatocytes, preventing protein production.[12][13] |
| Administration | Subcutaneous injection[14] |
| Preclinical/Clinical Data | Demonstrated reduction in liver HSD17B13 mRNA and protein expression, leading to decreased serum ALT and AST levels.[13] |
| Clinical Development | Currently in Phase 2b clinical trials for NASH and alcohol-related liver disease.[14][15] |
Signaling Pathway and Experimental Workflow
To understand the context of HSD17B13 inhibition, it is crucial to visualize its role in cellular pathways and the general workflow for inhibitor characterization.
Caption: HSD17B13's role in retinol metabolism and its association with lipotoxicity and fibrosis.
Caption: General workflow for the discovery and characterization of HSD17B13 inhibitors.
Detailed Experimental Methodologies
A summary of the typical experimental protocols used to characterize HSD17B13 inhibitors is provided below.
HSD17B13 Enzymatic Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of a compound against purified HSD17B13 enzyme.
-
Protocol Outline:
-
Purified recombinant human or mouse HSD17B13 is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by adding a substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature).
-
The formation of the product (e.g., estrone or the oxidized form of leukotriene B4) or the consumption of NADH is measured. Detection methods can include luminescence-based assays (e.g., NAD-Glo), mass spectrometry, or UV-Vis spectroscopy.[16]
-
IC50 values are calculated by plotting the percent inhibition against the compound concentration.
-
Cellular HSD17B13 Inhibition Assay
-
Objective: To assess the potency of a compound to inhibit HSD17B13 in a cellular context.
-
Protocol Outline:
-
A human cell line, such as HEK293, is engineered to overexpress HSD17B13.
-
These cells are treated with the test compound at various concentrations.
-
A suitable substrate for HSD17B13 is added to the cell culture medium.
-
After an incubation period, the amount of product formed is quantified from the cell lysate or supernatant using methods like mass spectrometry.
-
Cellular IC50 values are then determined.
-
Selectivity Assays
-
Objective: To evaluate the specificity of an inhibitor for HSD17B13 over other related enzymes, particularly HSD17B11.
-
Protocol Outline:
-
The enzymatic inhibition assay protocol is repeated using other purified hydroxysteroid dehydrogenase enzymes (e.g., HSD17B11).
-
The IC50 values obtained for these other enzymes are compared to the IC50 value for HSD17B13 to determine the selectivity ratio.
-
In Vivo Pharmacokinetic (PK) Studies
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of an inhibitor in an animal model (e.g., mouse or rat).
-
Protocol Outline:
-
The test compound is administered to the animals via a relevant route (e.g., oral or intravenous).
-
Blood samples are collected at various time points post-administration.
-
The concentration of the compound in the plasma is measured using techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry).
-
Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.
-
Tissue distribution, particularly to the liver, may also be assessed by analyzing tissue homogenates.
-
The landscape of HSD17B13 inhibitors is rapidly evolving, with different modalities showing promise in preclinical and clinical development. BI-3231 serves as a valuable, potent, and selective tool for in vitro and in vivo research to further elucidate the biology of HSD17B13. Meanwhile, orally available small molecules like INI-822 and RNAi therapeutics such as GSK4532990 are advancing through clinical trials, offering potential future therapeutic options for patients with chronic liver disease. The data presented in this guide highlights the distinct characteristics of these inhibitors, providing a framework for researchers to select the most appropriate tools for their studies and to understand the competitive landscape of HSD17B13-targeted drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 5. businesswire.com [businesswire.com]
- 6. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 10. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 11. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]
- 12. GSK 4532990 - AdisInsight [adisinsight.springer.com]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. Phase 2b Study of GSK4532990 in Adults With NASH | MedPath [trial.medpath.com]
- 16. enanta.com [enanta.com]
A Comparative Analysis of HSD17B13 Targeting: Small Molecule Inhibition vs. siRNA Knockdown
A deep dive into two leading strategies for targeting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This guide provides a comparative analysis of a potent small molecule inhibitor, BI-3231, and siRNA-mediated knockdown of HSD17B13, offering researchers and drug development professionals a comprehensive overview of their mechanisms, efficacy, and experimental considerations.
Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, sparking significant interest in HSD17B13 as a therapeutic target.[1][2] This has led to the development of distinct therapeutic modalities aimed at inhibiting its function. This guide compares the direct enzymatic inhibition by a small molecule, represented by BI-3231, with the reduction of protein expression through siRNA-mediated gene silencing.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between the two strategies lies in their point of intervention in the cellular machinery.
Hsd17B13-IN-19 (represented by BI-3231) is a potent and selective small molecule inhibitor of the HSD17B13 enzyme.[3][4] It acts by directly binding to the enzyme, competing with its natural substrates in an NAD+-dependent manner, thereby blocking its enzymatic activity.[5][6] This approach offers a rapid and reversible means of modulating HSD17B13 function.
siRNA knockdown , on the other hand, targets the HSD17B13 messenger RNA (mRNA), the template for protein synthesis.[7] These short interfering RNA molecules are designed to be complementary to the HSD17B13 mRNA. Upon introduction into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target mRNA.[7] This effectively prevents the translation of the HSD17B13 protein, leading to a sustained reduction in its levels. For liver-specific targeting, siRNAs can be conjugated to N-acetylgalactosamine (GalNAc), which facilitates their uptake by hepatocytes via the asialoglycoprotein receptor (ASGPR).[7]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for both the small molecule inhibitor BI-3231 and siRNA-mediated knockdown of HSD17B13. It is important to note that these data are derived from different studies and experimental systems, and direct head-to-head comparisons may not be fully representative.
Table 1: In Vitro Efficacy
| Parameter | This compound (BI-3231) | siRNA Knockdown | Reference |
| Target | HSD17B13 enzyme activity | HSD17B13 mRNA | [4],[8] |
| Metric | IC50 | IC50 | [4],[8] |
| Human | 1 nM | 29 nM (ASO, 72h) | [4],[8] |
| Mouse | 13 nM | Not directly comparable | [4] |
| Cellular Effect | Reduced triglyceride accumulation in hepatocytes | - | [9] |
Table 2: In Vivo Efficacy
| Parameter | shRNA Knockdown (Mouse Model) | siRNA Knockdown (Rat Model) | siRNA Knockdown (Human Clinical Trial - ALN-HSD) | Reference |
| Target | Hsd17b13 protein/mRNA | HSD17B13 mRNA | HSD17B13 mRNA | [10],[11],[12] |
| Dose | Adeno-associated virus (AAV) delivery | 3 mg/kg | 25 mg, 200 mg, 400 mg | [10],[11],[12] |
| % Knockdown | Markedly improved hepatic steatosis | Up to ~92% | -39.8% (25mg), -71.4% (200mg), -78.3% (400mg) at 6 months | [10],[11],[12] |
| Phenotypic Outcome | Decreased serum ALT and fibrosis markers | - | Numerically lower ALT levels | [10],[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the use of a small molecule inhibitor and siRNA knockdown.
Protocol 1: In Vitro Inhibition of HSD17B13 with BI-3231 in Hepatocytes
-
Cell Culture: Plate human hepatocytes (e.g., HepG2) in appropriate cell culture plates and allow them to adhere overnight.
-
Induction of Lipotoxicity (Optional): To mimic NAFLD conditions, treat cells with palmitic acid to induce lipotoxicity and triglyceride accumulation.[9]
-
Inhibitor Preparation: Prepare a stock solution of BI-3231 in DMSO.[13] Dilute the stock solution in cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is non-toxic to the cells (e.g., ≤0.1%).[13]
-
Treatment: Remove the existing medium from the cells and add the medium containing BI-3231 or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours).
-
Analysis:
-
Triglyceride Accumulation: Lyse the cells and measure intracellular triglyceride levels using a commercial assay kit.[9]
-
Cell Viability: Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay to rule out toxicity-related effects.[5]
-
Target Engagement: Measure the levels of HSD17B13 substrates or products in the cell lysate or medium using techniques like LC-MS/MS to confirm enzymatic inhibition.
-
Protocol 2: In Vivo shRNA-Mediated Knockdown of Hsd17b13 in a Mouse Model of NAFLD
-
Animal Model: Induce NAFLD in mice (e.g., C57BL/6J) by feeding them a high-fat diet for an extended period.[10]
-
shRNA Vector: Use an adeno-associated virus (AAV) vector carrying a short hairpin RNA (shRNA) targeting mouse Hsd17b13. A scrambled shRNA sequence should be used as a negative control.[10]
-
Vector Administration: Administer the AAV-shRNA vector to the mice via a single tail vein injection.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Sample Collection: After a specified period (e.g., several weeks) to allow for efficient knockdown and phenotypic changes, euthanize the mice and collect liver and blood samples.
-
Analysis:
-
Gene Expression: Extract RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to determine the extent of Hsd17b13 mRNA knockdown.
-
Protein Levels: Extract protein from liver tissue and perform Western blotting to assess the reduction in Hsd17b13 protein levels.
-
Liver Histology: Perform histological analysis (e.g., H&E and Sirius Red staining) on liver sections to evaluate changes in steatosis and fibrosis.[10]
-
Biochemical Analysis: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) to assess liver damage.[10]
-
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the HSD17B13 signaling pathway and the experimental workflows for both therapeutic strategies.
Caption: HSD17B13 signaling pathway in the context of NAFLD.
Caption: Comparative experimental workflows for inhibitor and siRNA studies.
Concluding Remarks
Both small molecule inhibition and siRNA knockdown represent promising therapeutic strategies for targeting HSD17B13 in the context of liver disease.
Small molecule inhibitors like BI-3231 offer the advantage of rapid and reversible target engagement, with the potential for oral administration. However, achieving high specificity and minimizing off-target effects are critical challenges in their development.
siRNA-based therapies provide a highly specific and potent means of reducing target protein expression with a durable effect, potentially requiring less frequent dosing. The development of liver-targeting technologies like GalNAc conjugation has significantly advanced their clinical viability. Challenges for this modality include intracellular delivery and potential immunogenicity.
The choice between these two approaches will depend on various factors, including the desired therapeutic profile, safety considerations, and the specific clinical context. Further head-to-head comparative studies in relevant preclinical models are warranted to fully elucidate the relative merits of each strategy in the pursuit of an effective therapy for NAFLD and NASH.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20230279399A1 - Rnai constructs for inhibiting hsd17b13 expression and methods of use thereof - Google Patents [patents.google.com]
- 12. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 13. journals.physiology.org [journals.physiology.org]
HSD17B13 Inhibitor Hsd17B13-IN-19: A Comparative Analysis in the NAFLD Treatment Landscape
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a genetically validated target for nonalcoholic fatty liver disease (NAFLD), has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of Hsd17B13-IN-19's potential efficacy against other NAFLD treatments, contextualizing its preclinical data within the broader landscape of current and emerging therapies. Due to the limited public information on this compound, this comparison leverages data from a closely related compound, Hsd17B13-IN-9, and other publicly disclosed HSD17B13 inhibitors.
Introduction to HSD17B13 as a Therapeutic Target in NAFLD
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to nonalcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progressive liver disease.[1] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver. Its precise function is still under investigation, but it is believed to play a role in hepatic lipid metabolism. The protective nature of its genetic inactivation has made it a compelling target for pharmacological inhibition.
This compound and Other HSD17B13 Inhibitors
Publicly available information specifically for "this compound" is scarce. However, a similarly named compound, Hsd17B13-IN-9 , is listed by commercial suppliers with a reported in vitro IC50 of 0.01 µM for HSD17B13.[2] This potent inhibitory activity suggests a potential for therapeutic efficacy.
For a more comprehensive comparison within the same drug class, other publicly disclosed HSD17B13 inhibitors are considered:
-
BI-3231: A potent and selective chemical probe for HSD17B13 with an IC50 of 1 nM for the human enzyme.
-
INI-822: An HSD17B13 inhibitor that has entered Phase I clinical trials. Preclinical data has indicated its potential for anti-fibrotic effects.
The following table summarizes the in vitro potency of these HSD17B13 inhibitors.
| Compound | Target | IC50 |
| Hsd17B13-IN-9 | HSD17B13 | 0.01 µM[2] |
| BI-3231 | Human HSD17B13 | 1 nM |
| INI-822 | HSD17B13 | Data not publicly available |
Comparative Efficacy with Other NAFLD Treatment Modalities
The therapeutic landscape for NAFLD is rapidly evolving, with several drugs in late-stage clinical development or recently approved. These agents target various pathways involved in the pathogenesis of NAFLD/NASH. A comparison with these established and emerging therapies provides a broader context for the potential of HSD17B13 inhibition.
| Drug Class | Example(s) | Mechanism of Action | Reported Efficacy Highlights |
| Thyroid Hormone Receptor-β (THR-β) Agonists | Resmetirom | Increases hepatic fat metabolism | Significant reduction in liver fat and NASH resolution |
| Glucagon-like Peptide-1 (GLP-1) Receptor Agonists | Semaglutide, Tirzepatide | Improves insulin sensitivity, reduces appetite and body weight | Significant improvements in NASH resolution and fibrosis |
| Peroxisome Proliferator-Activated Receptor (PPAR) Agonists | Lanifibranor, Saroglitazar | Modulate lipid metabolism and inflammation | Improvement in NASH resolution and fibrosis |
| Farnesoid X Receptor (FXR) Agonists | Obeticholic Acid | Regulates bile acid synthesis and lipid metabolism | Improvement in fibrosis, though with some side effects |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these therapies, the following diagrams illustrate the HSD17B13 signaling pathway and a general experimental workflow for assessing NAFLD treatments.
Caption: Simplified signaling pathway of HSD17B13 in a hepatocyte and the point of intervention for HSD17B13 inhibitors.
Caption: General experimental workflow for the development of NAFLD therapies from preclinical to clinical stages.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, a general methodology for key experiments cited in NAFLD research is provided below.
HSD17B13 Enzyme Inhibition Assay (In Vitro)
-
Objective: To determine the in vitro potency (IC50) of an inhibitor against HSD17B13.
-
Materials: Recombinant human HSD17B13 enzyme, substrate (e.g., estradiol or a fluorescent substrate), cofactor (NAD+), assay buffer, and the test inhibitor at various concentrations.
-
Procedure:
-
The inhibitor is pre-incubated with the HSD17B13 enzyme in the assay buffer.
-
The reaction is initiated by the addition of the substrate and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The product formation (e.g., estrone or a fluorescent product) is measured using an appropriate detection method (e.g., mass spectrometry or fluorescence plate reader).
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
Evaluation of Efficacy in a Diet-Induced Mouse Model of NASH
-
Objective: To assess the in vivo efficacy of a therapeutic agent in a preclinical model of NASH.
-
Animal Model: C57BL/6J mice are fed a high-fat, high-cholesterol, and high-fructose diet for an extended period (e.g., 24-40 weeks) to induce NASH with fibrosis.
-
Treatment: Animals are randomized to receive the test compound (e.g., this compound) or a vehicle control via a clinically relevant route of administration (e.g., oral gavage) for a specified duration.
-
Endpoint Analysis:
-
Histopathology: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for the evaluation of fibrosis. A NAFLD Activity Score (NAS) and fibrosis score are determined by a blinded pathologist.
-
Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST) and lipids are measured.
-
Gene Expression Analysis: Hepatic expression of genes involved in lipid metabolism, inflammation, and fibrosis is quantified by qRT-PCR or RNA sequencing.
-
Conclusion
While direct efficacy data for this compound in NAFLD is not yet in the public domain, its potent in vitro inhibition of HSD17B13, as suggested by data from the closely related Hsd17B13-IN-9, places it within a promising class of therapeutic agents. The strong genetic validation of HSD17B13 as a target suggests that effective inhibitors could offer significant clinical benefit in halting the progression of NAFLD. Further preclinical and clinical studies will be necessary to fully elucidate the therapeutic potential of this compound and to position it within the growing armamentarium of treatments for this widespread and serious liver disease. Comparison with other modalities, such as THR-β and GLP-1 receptor agonists, will be crucial in defining its future role in the management of NAFLD and NASH.
References
Lack of Public Data on Hsd17B13-IN-19 Underscores Need for Open Science in Drug Discovery
Researchers and drug development professionals seeking to validate the cross-species activity of the Hsd17B13 inhibitor, Hsd17B13-IN-19, will find a notable absence of publicly available data. This data gap highlights a broader challenge in the competitive landscape of drug discovery, where proprietary compounds are often developed in secrecy. In contrast, published data on alternative inhibitors, such as BI-3231 and compound 32, offer a transparent foundation for cross-species comparison and underscore the value of open-access research in accelerating therapeutic development for non-alcoholic fatty liver disease (NAFLD) and other liver ailments.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for chronic liver diseases. This lipid droplet-associated enzyme, primarily expressed in the liver, is implicated in the progression of NAFLD to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against these conditions, spurring the development of small molecule inhibitors to mimic this protective effect.
While the specific inhibitor this compound remains elusive in scientific literature, this guide provides a comparative overview of publicly characterized HSD17B13 inhibitors with available cross-species activity data. This information is crucial for researchers to evaluate the translatability of preclinical findings to human biology.
Comparative Activity of HSD17B13 Inhibitors
The following table summarizes the in vitro potency of publicly disclosed HSD17B13 inhibitors across different species. This quantitative data is essential for understanding the potential for species-specific differences in drug efficacy.
| Compound | Target Species | Assay Type | IC50 (nM) | Reference |
| BI-3231 | Human | Enzymatic | 2.5 | [1] |
| Mouse | Enzymatic | Not Reported | [2] | |
| Compound 32 | Human | Enzymatic | 2.5 | [1] |
| Mouse | Enzymatic | Not Reported | [1] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize HSD17B13 inhibitors.
HSD17B13 Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HSD17B13.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
-
Principle: The assay measures the conversion of a substrate (e.g., estradiol or retinol) by recombinant HSD17B13 in the presence of the cofactor NAD+. The enzymatic reaction produces NADH, which can be detected by a coupled bioluminescent or fluorescent reporter system.
-
General Procedure:
-
Recombinant human or mouse HSD17B13 is incubated with a serial dilution of the test compound.
-
The substrate (e.g., estradiol) and NAD+ are added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
A detection reagent (e.g., luciferase/luciferin for NADH detection) is added.
-
The resulting signal (luminescence or fluorescence) is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein within a cellular context.
-
Objective: To confirm target engagement of an HSD17B13 inhibitor in intact cells.
-
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability. This change in thermal stability is detected by heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining.
-
General Procedure:
-
Hepatocytes or other relevant cell lines are treated with the test compound or a vehicle control.
-
The cells are harvested, and the cell lysate is divided into aliquots.
-
Aliquots are heated to a range of temperatures.
-
The heated lysates are centrifuged to separate aggregated proteins from the soluble fraction.
-
The amount of soluble HSD17B13 in the supernatant is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
HSD17B13 Signaling and Inhibition
The following diagram illustrates the role of HSD17B13 in hepatic lipid metabolism and the mechanism of its inhibition.
Caption: HSD17B13's role in hepatic lipid metabolism and its inhibition.
Experimental Workflow for HSD17B13 Inhibitor Screening
The discovery of novel HSD17B13 inhibitors typically follows a structured workflow, from initial high-throughput screening to in vivo validation.
Caption: A typical workflow for the discovery of HSD17B13 inhibitors.
References
Head-to-Head Comparison: HSD17B13 Inhibitors INI-678 and Hsd17B13-IN-19
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression. This has spurred the development of small molecule inhibitors to mimic this protective effect. This guide provides a head-to-head comparison of two such inhibitors, INI-678 and Hsd17B13-IN-19, based on publicly available data.
Note: Information regarding "this compound" is not available in the public domain at the time of this publication. Therefore, this guide will focus on the available data for INI-678 and use it as a benchmark for comparison against other publicly disclosed HSD17B13 inhibitors where data is available.
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. While its precise physiological substrates are still under investigation, it is known to be involved in hepatic lipid metabolism.[1] Overexpression of HSD17B13 is associated with increased lipid droplet size and number, contributing to the steatosis observed in NAFLD.[2] The enzyme is also implicated in inflammation and fibrosis, key drivers of NASH progression. Inhibition of HSD17B13 is therefore hypothesized to reduce liver fat accumulation, inflammation, and fibrosis.
Quantitative Data Comparison
The following tables summarize the available quantitative data for INI-678. A column for this compound is included for future data acquisition.
Table 1: In Vitro Potency and Selectivity
| Parameter | INI-678 | This compound |
| HSD17B13 Inhibition | Low nM potency | Data Not Available |
| Substrate(s) Tested | Multiple Substrates | Data Not Available |
| Selectivity | Does not inhibit other tested HSD17B family members | Data Not Available |
| Off-Target Profile | No inhibition observed in an off-target enzyme and receptor panel | Data Not Available |
Data for INI-678 is based on a press release from Inipharm.[3]
Table 2: Cellular and In Vitro Model Activity
| Parameter | INI-678 | This compound |
| Cellular Model | 3D "Liver-on-a-Chip" with Kupffer cells, stellate cells, and hepatocytes | Data Not Available |
| Treatment Condition | High fat media to induce NASH phenotype | Data Not Available |
| Effect on Fibrosis Markers | ↓ αSMA (35.4 ± 7.5%, p<0.0001) ↓ Collagen Type 1 (42.5 ± 6.4%, p<0.0001) | Data Not Available |
Data for INI-678 is based on a press release from Inipharm.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HSD17B13 Enzyme Inhibition Assay
This assay is designed to determine the potency of a test compound in inhibiting the enzymatic activity of HSD17B13.
References
Validating the Downstream Effects of HSD17B13 Inhibition on Lipid Droplets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expected downstream effects of HSD17B13 inhibition on lipid droplets, using the publicly available data on the selective inhibitor BI-3231 as a primary example. This document is intended to serve as a resource for researchers validating novel HSD17B13 inhibitors, such as the hypothetical Hsd17B13-IN-19.
Introduction to HSD17B13 and Lipid Droplet Metabolism
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein localized to the surface of lipid droplets (LDs) in hepatocytes.[1][2][3] Emerging evidence highlights its significant role in lipid metabolism and the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4][5] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases.[3][6][7] This makes HSD17B13 a compelling therapeutic target for the treatment of steatotic liver diseases.[1][2][7]
Inhibiting the enzymatic activity of HSD17B13 is expected to modulate lipid droplet dynamics and overall lipid homeostasis within hepatocytes. This guide outlines the key downstream effects to assess when validating a novel HSD17B13 inhibitor.
Expected Downstream Effects of HSD17B13 Inhibition
Based on studies of the HSD17B13 inhibitor BI-3231 and genetic knockdown experiments, the following downstream effects on lipid droplets and associated cellular processes are anticipated upon HSD17B13 inhibition.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes following treatment with an effective HSD17B13 inhibitor compared to a vehicle control in a cellular model of hepatic steatosis (e.g., hepatocytes treated with palmitic acid).
| Parameter | Expected Outcome with HSD17B13 Inhibition | Alternative Methods for Validation |
| Lipid Droplet Accumulation | ||
| Triglyceride (TG) Content | ↓ (Significant Reduction)[1][2] | siRNA/shRNA knockdown of HSD17B13[8][9] |
| Lipid Droplet Number | ↓ (Noticeable Decrease) | CRISPR/Cas9 mediated knockout of HSD17B13 |
| Lipid Droplet Size | ↓ (Reduction in Average Diameter) | Overexpression of inactive HSD17B13 mutant[10] |
| Lipid Metabolism | ||
| Phosphatidylcholine (PC) Levels | ↑ (Potential Increase)[4] | Lipidomics analysis |
| Free Fatty Acid (FFA) Levels | ↓ (Potential Decrease)[4] | Seahorse XF Analyzer for fatty acid oxidation |
| Cellular Health | ||
| Mitochondrial Activity | ↑ (Restoration towards normal levels)[1][2] | Measurement of ATP levels, mitochondrial membrane potential |
| Lipotoxicity Markers (e.g., ALT, AST) | ↓ (Reduction in release)[10] | Western blot for apoptosis markers (e.g., cleaved caspase-3) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cellular Model of Hepatic Steatosis
Objective: To induce lipid droplet accumulation in hepatocytes to mimic steatotic conditions.
Protocol:
-
Culture human hepatocyte cell lines (e.g., Huh7, HepG2) or primary mouse hepatocytes in standard culture medium.
-
Prepare a stock solution of palmitic acid complexed to bovine serum albumin (BSA).
-
Treat the cells with an optimized concentration of palmitic acid (e.g., 200-500 µM) for 12-24 hours to induce lipid droplet formation.[1]
-
Co-treat cells with the HSD17B13 inhibitor (e.g., this compound or a reference compound like BI-3231) at various concentrations and a vehicle control.
Quantification of Lipid Droplet Accumulation
Objective: To visualize and quantify changes in lipid droplet number, size, and lipid content.
Protocol (Oil Red O Staining):
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes.[11]
-
Wash with PBS and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 20-30 minutes.[11]
-
Wash with 60% isopropanol and then with PBS to remove excess stain.
-
Counterstain the nuclei with DAPI.[11]
-
Acquire images using a fluorescence microscope.
-
Quantify lipid droplet area and number per cell using image analysis software (e.g., ImageJ).
Alternative Protocol (Nile Red Staining):
-
Follow steps 1 and 2 of the Oil Red O protocol.
-
Stain with Nile Red solution (e.g., 1 µg/mL) for 10-15 minutes.
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
Image and quantify as described above.
Triglyceride Quantification Assay
Objective: To biochemically measure the total intracellular triglyceride content.
Protocol:
-
After treatment, wash cells with PBS and lyse them in a suitable buffer.
-
Use a commercial colorimetric or fluorometric triglyceride quantification kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate.
Lipidomics Analysis
Objective: To obtain a comprehensive profile of lipid species affected by HSD17B13 inhibition.
Protocol:
-
Harvest and lyse cells as described for the triglyceride assay.
-
Extract total lipids using a standard method (e.g., Bligh-Dyer or Folch extraction).
-
Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS).
-
Identify and quantify different lipid species, including triglycerides, phospholipids (e.g., phosphatidylcholine), and free fatty acids.
Visualizing the Mechanism and Workflow
To aid in understanding the experimental logic and the proposed mechanism of action, the following diagrams are provided.
Caption: Proposed signaling pathway of HSD17B13 and the point of intervention for inhibitors.
Caption: Experimental workflow for validating the effects of this compound on lipid droplets.
Conclusion
The validation of a novel HSD17B13 inhibitor, such as this compound, requires a multi-faceted approach. By employing the experimental protocols outlined in this guide, researchers can systematically evaluate the inhibitor's efficacy in reducing lipid droplet accumulation, modulating lipid metabolism, and improving overall hepatocyte health. The provided data tables and diagrams offer a framework for interpreting and presenting the experimental findings, facilitating a comprehensive comparison with existing data on HSD17B13 inhibition. This systematic validation is crucial for the advancement of HSD17B13 inhibitors as a promising therapeutic strategy for NAFLD and related liver diseases.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. pnas.org [pnas.org]
- 7. news-medical.net [news-medical.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
Safety Operating Guide
Essential Procedures for the Disposal of Hsd17B13-IN-19
For Research Use Only. Not for use in diagnostic procedures.
This document provides crucial safety and logistical information for the proper disposal of the research chemical Hsd17B13-IN-19. As a novel small molecule inhibitor, comprehensive hazard data may not be available. Therefore, it is imperative to handle and dispose of this compound with the assumption that it is hazardous. These procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Guiding Principle: Precautionary Handling
In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be managed as a hazardous chemical waste. This approach minimizes risk and ensures adherence to the highest safety standards. All disposal actions should be in accordance with local, state, and federal regulations, as well as institutional Environmental Health and Safety (EHS) policies.
II. Waste Identification and Segregation
Proper identification and segregation are the foundational steps for safe disposal.
-
Waste Classification: Treat all this compound waste, including pure compound, solutions, and contaminated materials, as Hazardous Chemical Waste .
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. Keep it separate from non-hazardous trash, sharps, and biohazardous waste.[1]
III. Step-by-Step Disposal Protocol
Follow this protocol for the safe collection and disposal of this compound and associated materials.
1. Solid Waste Disposal (Unused/Expired Compound, Contaminated Labware)
-
Primary Container: Place solid this compound powder and any items grossly contaminated with it (e.g., weigh boats, contaminated gloves, bench paper) into a designated, sealable, and chemically compatible waste container.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately.[2] The label must include:
-
Full Chemical Name: "this compound" (no abbreviations).
-
Composition: List all contents, including any solvents used for decontamination.
-
Principal Investigator (PI) and Laboratory Information: Your name, PI's name, department, and room number.
-
Hazard Identification: Check the appropriate hazard boxes on the label (e.g., "Toxic"). If unsure, consult your EHS office.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. Ensure it is away from incompatible materials.
2. Liquid Waste Disposal (Solutions containing this compound)
-
Primary Container: Collect all liquid waste containing this compound in a sealable, leak-proof, and chemically compatible container (plastic is often preferred over glass to prevent breakage).[2]
-
Labeling: Use the same detailed "Hazardous Waste" label as described for solid waste. List all chemical components of the solution with approximate percentages.
-
Prohibition: DO NOT pour this compound solutions down the sanitary sewer.[2]
-
Storage: Store the liquid waste container with secure secondary containment to prevent spills.
3. Disposal of "Empty" Containers
Containers that once held the pure this compound compound are not considered "empty" by regulatory standards until properly decontaminated.
-
Decontamination: Triple rinse the container with a suitable solvent that can dissolve the compound.
-
Rinsate Collection: Collect all three rinses as hazardous liquid waste and add them to your designated liquid waste container.
-
Final Disposal: Once triple-rinsed, the container can be disposed of according to your institution's policy for non-hazardous lab glass or plastic, but only after the original label has been defaced or removed.[3]
4. Spill and Decontamination Waste
-
Cleanup: In the event of a spill, use an appropriate spill kit to absorb the material.
-
Waste Collection: All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be collected and disposed of as solid hazardous waste. Place these items in your designated solid waste container for this compound.
5. Arranging for Final Disposal
-
Contact EHS: Once your waste container is nearly full (typically 80%), or if you are discontinuing work with the compound, arrange for a pickup from your institution's EHS department or designated hazardous waste contractor.[4]
-
Documentation: Complete any required waste manifests or pickup request forms provided by your EHS office.[2]
IV. Quantitative Data Summary
| Waste Type | Container Requirement | Disposal Protocol | Key Restriction |
| Solid Waste | Sealable, chemically compatible container | Collect in a labeled "Hazardous Waste" container. Arrange for EHS pickup. | Do not place in regular trash. |
| Liquid Waste | Leak-proof, sealable, chemically compatible container | Collect in a labeled "Hazardous Waste" container with secondary containment. Arrange for EHS pickup. | Do not dispose down the sewer.[2] |
| "Empty" Containers | Original product bottle | Triple rinse with a suitable solvent. Collect all rinsate as hazardous waste. Deface label before disposing of the rinsed container.[3] | Rinsate is hazardous waste. |
| Spill Cleanup Debris | Sealable, chemically compatible container | Collect all contaminated materials and dispose of them as solid hazardous waste. | Treat all cleanup materials as hazardous. |
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Hsd17B13-IN-19
Essential Safety and Handling Guide for Hsd17B13-IN-19
Disclaimer: This document provides essential guidance for handling this compound based on best practices for potent, novel research compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. It is mandatory to obtain the manufacturer-specific SDS before any handling, storage, or use of this compound. The information in the SDS supersedes the guidance provided here.
This compound is a potent inhibitor of the 17β-Hydroxysteroid dehydrogenase 13 enzyme and is intended for research use only.[1][2] As with many novel small molecule inhibitors, its full toxicological profile is likely uncharacterized. Therefore, it must be treated as a particularly hazardous substance, and all operations must be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.[2][3][4]
Personal Protective Equipment (PPE) and Engineering Controls
Effective risk mitigation involves a combination of engineering controls and appropriate PPE. The level of protection must match the procedure being performed.[3][4] All handling of this compound, especially as a solid, should occur in a designated area.
| Activity | Required Engineering Control | Minimum Personal Protective Equipment (PPE) |
| Receiving & Unpacking | Laboratory bench in a low-traffic area. | Safety glasses, lab coat, nitrile gloves. |
| Weighing (Solid Powder) | Certified chemical fume hood or powder containment balance enclosure. | Safety goggles, disposable lab coat, double nitrile gloves (chemotherapy-rated recommended).[3] |
| Preparing Stock Solution | Certified chemical fume hood. | Safety goggles, disposable lab coat, double nitrile gloves (chemotherapy-rated recommended). |
| Use in Experiments (e.g., cell culture) | Biosafety Cabinet (BSC) or chemical fume hood. | Safety glasses, lab coat, nitrile gloves. |
| Waste Disposal | Certified chemical fume hood. | Safety goggles, disposable lab coat, double nitrile gloves. |
Emergency Procedures for Accidental Exposure
In any case of exposure, seek immediate medical attention and provide the compound's SDS to the responding medical personnel.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[5] Flush the affected skin area with copious amounts of water for at least 15 minutes.[5][6] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][6] |
| Inhalation | Move the individual to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[7] |
Operational and Disposal Plan: Step-by-Step Workflow
The following workflow outlines the lifecycle of this compound in the laboratory, from acquisition to disposal. This procedure is designed to ensure safety and regulatory compliance at every stage.
Caption: Workflow for the safe handling of this compound.
Detailed Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure workplace safety. All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Segregation: At the point of generation, collect all contaminated materials into a dedicated, clearly labeled hazardous waste container. This includes:
-
Disposable PPE (gloves, lab coats).
-
Weighing papers and plasticware (e.g., pipette tips, microcentrifuge tubes).
-
Excess or expired solutions of the compound.
-
Materials used for spill cleanup.[7]
-
-
Labeling: The waste container must be labeled in accordance with institutional and local regulations, typically including the words "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[8] Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[9][10]
References
- 1. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 4. skillmaker.education [skillmaker.education]
- 5. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 8. osha.gov [osha.gov]
- 9. fda.gov [fda.gov]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
